Gossypetin 3-sophoroside-8-glucoside
Description
Properties
Molecular Formula |
C33H40O23 |
|---|---|
Molecular Weight |
804.7 g/mol |
IUPAC Name |
3-[(2S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O23/c34-5-13-17(41)21(45)24(48)31(50-13)54-27-12(40)4-11(39)16-20(44)29(26(53-28(16)27)8-1-2-9(37)10(38)3-8)55-33-30(23(47)19(43)15(7-36)52-33)56-32-25(49)22(46)18(42)14(6-35)51-32/h1-4,13-15,17-19,21-25,30-43,45-49H,5-7H2/t13?,14?,15?,17-,18-,19-,21+,22?,23?,24?,25-,30?,31+,32+,33+/m1/s1 |
InChI Key |
LVSYCSMVGYSMTF-AHOIUCIESA-N |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Gossypetin 3-sophoroside-8-glucoside: A Technical Guide to Its Natural Sources, Isolation, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a complex flavonol glycoside. The document details its primary natural source, outlines methodologies for its extraction and isolation, and explores its potential biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Occurrence of Gossypetin 3-sophoroside-8-glucoside
This compound has been identified and isolated from the aerial parts of Equisetum hyemale L., commonly known as rough horsetail[1][2][3]. This perennial plant, belonging to the Equisetaceae family, is the principal documented natural source of this specific flavonol glycoside. While the presence of a wide range of flavonoids in Equisetum species is well-established, specific quantitative data on the concentration of this compound in E. hyemale remains largely uncharacterized in publicly available literature. General analyses of Equisetum hyemale extracts have determined total flavonoid content, which can serve as a preliminary indicator of the potential yield of its individual flavonoid constituents[1][4][5]. Further research is required to quantify the precise concentration of this compound in this plant source. The compound has also been associated with Onychium japonicum (Thunb.) Kunze, another plant species where its presence has been noted[2].
Methodologies for Extraction and Isolation
A definitive, step-by-step protocol for the extraction and isolation of this compound from Equisetum hyemale is not extensively detailed in current literature. However, based on established methods for the extraction of flavonoid glycosides from Equisetum species, a general workflow can be proposed.
General Extraction of Flavonoids from Equisetum hyemale
The initial step involves the extraction of total flavonoids from the dried and powdered aerial parts of the plant. Common solvents for this purpose include ethanol (B145695), methanol, or aqueous mixtures of these alcohols[6][7][8]. Modern extraction techniques such as cellulase-assisted extraction have been shown to enhance the yield of flavonoids from Equisetum by breaking down the plant cell walls[6][7].
A generalized laboratory-scale protocol would involve:
-
Sample Preparation: Air-dried aerial parts of Equisetum hyemale are ground into a fine powder to increase the surface area for solvent extraction.
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent system (e.g., 80% ethanol in water) using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is evaporated under reduced pressure to yield a crude flavonoid-rich extract.
Chromatographic Purification
Subsequent purification of this compound from the crude extract necessitates chromatographic techniques. A multi-step chromatographic approach is typically employed for the isolation of individual flavonoid glycosides.
-
Column Chromatography: The crude extract is first subjected to column chromatography over a stationary phase like silica (B1680970) gel or a macroporous resin (e.g., Diaion HP-20). Elution with a gradient of solvents (e.g., water-methanol or chloroform-methanol) allows for the separation of fractions with increasing polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with the target compound are further purified using preparative HPLC on a reversed-phase column (e.g., C18). An isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (often with a small percentage of acid like formic acid or acetic acid for better peak shape) is used to isolate the pure compound.
-
Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Quantitative Analysis
While specific quantitative data for this compound is lacking, the total flavonoid content in Equisetum hyemale has been reported. These values can vary depending on the extraction method and the geographical origin of the plant material.
| Plant Source | Extraction Method | Total Flavonoid Content (mg/g of dry weight) | Reference |
| Equisetum hyemale | Ethyl acetate (B1210297) extraction | 57.14 ± 2.51 (quercetin equivalent) | [5] |
| Equisetum arvense | Cellulase-assisted extraction | 4.88 | [6] |
Biological Significance and Signaling Pathways
Direct studies on the biological activities and signaling pathways of this compound are limited. However, the pharmacological properties of its aglycone, gossypetin, and other related gossypetin glycosides have been investigated, providing a basis for predicting its potential therapeutic effects.
Gossypetin is known to possess a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties[9][10][11][12]. A study on a different gossypetin glycoside, gossypetin-3'-O-glycoside, demonstrated neuroprotective effects by modulating the expression of genes related to the stress response and pro-inflammatory cytokines[13].
Potential Signaling Pathways
Based on the known activities of gossypetin, it is plausible that this compound, upon potential hydrolysis to its aglycone in vivo, could modulate similar signaling pathways. The diagram below illustrates a hypothetical signaling pathway that could be influenced by the aglycone, gossypetin, based on existing research on its anti-inflammatory effects.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by gossypetin.
Experimental Workflows
The following diagrams illustrate the general workflows for the extraction and isolation, as well as the quantitative analysis of this compound.
Caption: A generalized workflow for the extraction and isolation of this compound.
References
- 1. Equisetum hyemale L.: phenolic compounds, flavonoids and antioxidant activity | International Society for Horticultural Science [ishs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. jppres.com [jppres.com]
- 6. Optimization of Cellulase-Assisted Extraction of Total Flavonoids from Equisetum via Response Surface Methodology Based… [ouci.dntb.gov.ua]
- 7. mdpi.com [mdpi.com]
- 8. "Modern Extraction Techniques Applied to the Extraction of Flavonoids f . . ." by Archibald Gordon Lang [digitalcommons.library.umaine.edu]
- 9. Buy Gossypetin 8-glucoside [smolecule.com]
- 10. mdpi.com [mdpi.com]
- 11. actascientific.com [actascientific.com]
- 12. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Physical and chemical properties of Gossypetin 3-sophoroside-8-glucoside.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypetin (B1671993) 3-sophoroside-8-glucoside is a complex flavonoid glycoside, a class of natural compounds renowned for their diverse biological activities. This technical guide provides a detailed overview of the known physical and chemical properties of Gossypetin 3-sophoroside-8-glucoside. Due to the limited availability of specific experimental data for this exact compound, this guide also incorporates information on closely related gossypetin derivatives to provide a broader context for its potential characteristics and biological functions.
Physicochemical Properties
This compound is a flavonol glycoside that has been isolated from the aerial parts of Equisetum hyemale L.[1][2] and the herbs of Abelmoschus manihot. It presents as a powder and exhibits solubility in several organic solvents.
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₂₃ | [1][2] |
| Molecular Weight | 804.66 g/mol | [1][2] |
| Physical Description | Powder | ChemFaces |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3] |
| Melting Point | Not reported in the searched literature. |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise ¹H and ¹³C NMR spectral data for this compound have not been published. The structural elucidation of such complex glycosides typically involves a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.
For a related compound, gossypetin-3'-O-glucoside , the following ¹H NMR signals were observed in DMSO-d6: δ = 8.08 (d, 1H), 7.92 (dd, 1H), 6.99 (d, 1H), and 6.25 (s, 1H) for the aromatic protons. The anomeric proton of the glucose moiety appeared at δ = 4.83 ppm (d, 1H)[4][5]. The ¹³C NMR spectrum of this related compound showed characteristic signals for the flavonoid backbone and the glucose unit[4][5]. It is anticipated that the NMR spectrum of this compound would exhibit a more complex pattern in the sugar region due to the presence of a sophoroside (two glucose units) and an additional glucoside.
Mass Spectrometry (MS)
Specific mass spectrometry data for this compound is not available. The fragmentation of flavonoid glycosides in mass spectrometry typically involves the initial cleavage of the glycosidic bonds, resulting in the loss of sugar moieties and the formation of an aglycone ion[6]. For the related compound gossypin (gossypetin-8-O-glucoside) , the precursor ion [M+H]⁺ is observed at m/z 481.0977, which fragments to a prominent product ion at m/z 319, corresponding to the gossypetin aglycone[7][8][9]. A similar fragmentation pattern would be expected for this compound, with initial losses of the sophoroside and glucoside units.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
An IR spectrum for this compound is not available in the reviewed literature. Generally, the IR spectra of flavonoids show characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) groups.
The UV-Vis spectrum of a related compound, gossypetin-3'-O-glucoside , exhibits maximum absorption (λmax) at 384 nm, with shoulders at 257 nm and 277 nm, which is characteristic of flavonols[10]. Flavonoids typically display two main absorption bands: Band I (300-400 nm) corresponding to the B-ring, and Band II (240-285 nm) corresponding to the A-ring[10][11].
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activities and signaling pathways modulated by this compound is scarce. However, extensive research on its aglycone, gossypetin , and other glycosides like gossypin , provides significant insights into its potential therapeutic effects.
Gossypetin is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities[12][13].
Anti-inflammatory Activity
Gossypin has been shown to inhibit the NF-κB signaling pathway[14]. This inhibition is mediated through the suppression of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of p65. This mechanism leads to the downregulation of various pro-inflammatory and cell survival genes[14]. Gossypetin has also been found to modulate the production of inflammatory cytokines such as IL-6 and IL-1β in osteosarcoma cells[15].
Diagram of the Proposed Anti-inflammatory Signaling Pathway of Gossypetin Glycosides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS:77306-93-5 | Manufacturer ChemFaces [chemfaces.com]
- 4. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. preprints.org [preprints.org]
- 7. Gossypetin 8-glucoside - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. massbank.eu [massbank.eu]
- 9. Gossypin | C21H20O13 | CID 5281621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 11. actascientific.com [actascientific.com]
- 12. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-kappaB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Biosynthesis of Gossypetin 3-Sophoroside-8-Glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gossypetin (B1671993) 3-sophoroside-8-glucoside, a complex flavonol glycoside, has garnered interest for its potential therapeutic properties. Understanding its biosynthesis is crucial for metabolic engineering and synthetic biology approaches to enhance its production. This technical guide provides a detailed overview of the putative biosynthetic pathway of gossypetin 3-sophoroside-8-glucoside, from the general flavonoid pathway to the specific hydroxylation and sequential glycosylation steps. This document outlines key enzymes, presents relevant quantitative data from related pathways, and provides detailed experimental protocols for the characterization of this biosynthetic route.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide range of biological activities.[1] Gossypetin, a hexahydroxyflavone, is a flavonol that has demonstrated antioxidant, anti-inflammatory, and neuroprotective effects. Its glycosylated derivatives, such as this compound, often exhibit altered solubility, stability, and bioavailability, which can significantly impact their therapeutic potential. The biosynthesis of such complex glycosides involves a series of enzymatic reactions, starting from the central phenylpropanoid pathway.[2]
The Putative Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process that begins with the general flavonoid biosynthetic pathway, leading to the formation of the flavonol quercetin (B1663063). This is followed by a specific hydroxylation step to form gossypetin, and subsequent sequential glycosylation events.
Formation of the Gossypetin Aglycone
The formation of the gossypetin backbone begins with the amino acid phenylalanine and proceeds through the well-established flavonoid biosynthesis pathway.[2] The key steps leading to the precursor quercetin are catalyzed by a series of enzymes including Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), and Flavonol Synthase (FLS).
The crucial step in the formation of gossypetin is the 8-hydroxylation of quercetin. This reaction is catalyzed by a Flavonoid 8-hydroxylase (F8H) , a type of monooxygenase. An F8H has been identified from Lotus japonicus that is responsible for gossypetin biosynthesis.[3]
Sequential Glycosylation of Gossypetin
Once the gossypetin aglycone is formed, it undergoes a series of glycosylation reactions catalyzed by UDP-dependent Glycosyltransferases (UGTs). These enzymes transfer a glucose moiety from UDP-glucose to specific hydroxyl groups on the gossypetin molecule. The formation of this compound is proposed to occur in three sequential steps:
-
8-O-Glucosylation: A specific Flavonoid 8-O-glucosyltransferase (F8GT) catalyzes the transfer of a glucose molecule to the 8-hydroxyl group of gossypetin, forming gossypetin 8-O-glucoside (gossypin).
-
3-O-Glucosylation: Subsequently, a Flavonoid 3-O-glucosyltransferase (F3GT) acts on gossypin (B190354) to add a glucose molecule to the 3-hydroxyl group, yielding gossypetin 3-O-glucoside-8-O-glucoside.
-
Sophoroside Formation: Finally, a Flavonoid 3-O-glucoside: 1,2-glucosyltransferase catalyzes the formation of a β-1,2-glucosidic bond by adding a second glucose molecule to the glucose at the 3-position, resulting in the final product, this compound. The enzymes responsible for sophoroside formation on flavonoids are less characterized but are a critical component of this pathway.
Below is a DOT language script to visualize this proposed biosynthetic pathway.
Caption: Putative biosynthesis pathway of this compound.
Quantitative Data
While specific kinetic parameters for the enzymes directly involved in this compound biosynthesis are not yet fully elucidated, the following tables present representative data for homologous enzymes from flavonoid biosynthesis pathways. This information provides a valuable reference for expected enzyme performance.
Table 1: Kinetic Parameters of Flavonoid Biosynthesis Enzymes
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |
| Flavonol Synthase (FLS) | Dihydroquercetin | 25 | 0.8 | Petunia hybrida |
| Flavonoid 8-hydroxylase (F8H) | Quercetin | 15 | 0.2 | Lotus japonicus |
| Flavonoid 3-O-glucosyltransferase | Quercetin | 31 | 0.08 | Vitis vinifera |
| Flavonoid 7-O-glucosyltransferase | Apigenin | 10 | 0.5 | Oryza sativa |
Table 2: Optimal Reaction Conditions for Flavonoid Glycosyltransferases
| Enzyme Type | Optimal pH | Optimal Temperature (°C) |
| Flavonoid 3-O-glucosyltransferase | 7.5 - 8.5 | 30 - 40 |
| Flavonoid 7-O-glucosyltransferase | 7.0 - 8.0 | 35 - 45 |
Experimental Protocols
The following sections detail key experimental methodologies for the identification and characterization of the enzymes involved in the biosynthesis of this compound.
Cloning and Expression of Biosynthetic Genes
Objective: To isolate and produce recombinant enzymes for functional characterization.
Methodology:
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce gossypetin glycosides. First-strand cDNA is synthesized using a reverse transcriptase.
-
Gene Amplification: Degenerate primers, designed from conserved regions of known flavonoid biosynthesis genes (F8H, UGTs), are used to amplify partial gene fragments by PCR. Full-length cDNAs are then obtained using RACE (Rapid Amplification of cDNA Ends).
-
Cloning into Expression Vector: The full-length cDNA is cloned into a suitable expression vector, such as pET for E. coli or pYES for yeast, often with an affinity tag (e.g., His-tag) for purification.
-
Heterologous Expression: The expression vector is transformed into the host organism (E. coli or Saccharomyces cerevisiae). Protein expression is induced under optimal conditions (e.g., IPTG for E. coli, galactose for yeast).
-
Protein Purification: The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Protein purity is assessed by SDS-PAGE.
Workflow for Gene Cloning and Expression
Caption: Experimental workflow for cloning and expression of biosynthetic enzymes.
Enzyme Assays
Objective: To determine the function and substrate specificity of the recombinant enzymes.
Standard Flavonoid 8-hydroxylase (F8H) Assay:
-
Reaction Mixture (100 µL):
-
50 mM Potassium phosphate (B84403) buffer (pH 7.5)
-
1 mM Quercetin (substrate)
-
1 mM NADPH
-
10 µg Purified recombinant F8H
-
-
Procedure:
-
The reaction is initiated by the addition of the enzyme.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding 20 µL of 20% (v/v) HCl.
-
Extract the products with ethyl acetate.
-
Evaporate the solvent and redissolve the residue in methanol (B129727) for HPLC analysis.
-
Standard UDP-Glycosyltransferase (UGT) Assay:
-
Reaction Mixture (50 µL):
-
100 mM Tris-HCl buffer (pH 8.0)
-
1 mM Gossypetin (or gossypetin glycoside intermediate)
-
2 mM UDP-glucose
-
5 µg Purified recombinant UGT
-
-
Procedure:
-
The reaction is initiated by adding UDP-glucose.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding an equal volume of methanol.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS.
-
Product Identification and Quantification by HPLC-MS
Objective: To identify and quantify the products of the enzymatic reactions.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a diode array detector (DAD) and a mass spectrometer (MS).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (solvent B) and water with 0.1% formic acid (solvent A). A typical gradient might be: 0-5 min, 10% B; 5-35 min, 10-50% B; 35-40 min, 50-100% B.
-
Detection:
-
DAD: Monitor at wavelengths characteristic for flavonoids (e.g., 280 nm and 350 nm).
-
MS: Use electrospray ionization (ESI) in negative ion mode to detect the molecular ions ([M-H]⁻) of the expected products. Tandem MS (MS/MS) can be used to confirm the structure by fragmentation patterns.
-
-
Quantification: Create a standard curve using authentic standards of the gossypetin glycosides, if available. If standards are not available, relative quantification can be performed based on peak areas.
Logical Flow for Enzyme Characterization
Caption: Logical workflow for the functional characterization of a biosynthetic enzyme.
Conclusion
The biosynthesis of this compound represents a specialized branch of the flavonoid pathway, requiring a specific flavonoid 8-hydroxylase and a series of regio- and stereo-specific UDP-glycosyltransferases. While the complete enzymatic cascade has yet to be fully elucidated in a single plant species, this guide provides a robust framework based on current knowledge of flavonoid biosynthesis. The detailed protocols and representative data herein offer a valuable resource for researchers aiming to identify and characterize the enzymes involved, and for drug development professionals interested in the biotechnological production of this promising bioactive compound. Future work should focus on the isolation and characterization of the specific UGTs from plants known to produce this compound to fully validate this putative pathway.
References
A Technical Guide to the Biological Activities of Gossypetin and its Glycosides
Disclaimer: Scientific literature with specific, in-depth experimental data on the biological activities of Gossypetin 3-sophoroside-8-glucoside is currently limited. This document provides a comprehensive overview of the known biological activities of its parent aglycone, Gossypetin, and related glycoside derivatives. The information presented herein serves as a foundational guide for researchers and drug development professionals, offering insights into the potential therapeutic applications of this class of flavonols.
Introduction
Gossypetin is a hexahydroxyflavone, a type of flavonol, that has been isolated from various plant species, including the flowers and calyx of Hibiscus sabdariffa[1]. Its glycosidic derivatives, such as Gossypin (gossypetin 8-O-glucoside), have also been identified in nature[2]. Gossypetin and its derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities, which include antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties. This guide summarizes the key findings, presents quantitative data, details experimental methodologies, and visualizes relevant biological pathways.
Quantitative Data on Biological Activities
The following table summarizes the quantitative data available for Gossypetin and its related compounds across various biological assays. This data provides a comparative look at the potency of these molecules in different experimental settings.
| Compound | Assay | Target/Cell Line | Result | Reference |
| Gossypetin | DPPH Radical Scavenging | - | IC50: 95.35 µM | [3] |
| Gossypetin | DPPH Radical Scavenging | - | TEAC: 111.53 mM/g | [3] |
| Gossypetin | FRAP (Ferric Reducing Antioxidant Power) | - | TEAC: 155.24 mM/g | [3] |
| Gossypin | DPPH Radical Scavenging | - | IC50: 63.10 µM | [3] |
| Gossypin | DPPH Radical Scavenging | - | TEAC: 41.68 mM/g | [3] |
| Gossypin | FRAP (Ferric Reducing Antioxidant Power) | - | TEAC: 126.28 mM/g | [3] |
| Gossypetin | Cell Viability (WST-8) | MG-63 (Osteosarcoma) | IC50: ~20-40 µM | [4] |
| Gossypetin | Cell Viability (WST-8) | Saos-2 (Osteosarcoma) | IC50: ~20-40 µM | [4] |
| Gossypetin | Cell Viability (WST-8) | HOS (Osteosarcoma) | IC50: ~40-80 µM | [4] |
| Gossypetin | Cell Viability (WST-8) | 143B (Osteosarcoma) | IC50: ~40-80 µM | [4] |
| Gossypetin-3'-O-glucoside | Molecular Docking (SARS-CoV-2 3CLpro) | - | Binding Energy: -8.2 kcal/mol |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature concerning Gossypetin and its derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., Gossypetin) in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of the solvent instead of the test compound to the DPPH solution.
-
For the blank, add 100 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Cell Viability Assay (WST-8)
This assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.
Principle: WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] is reduced by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Culture:
-
Culture the desired cell line (e.g., MG-63 osteosarcoma cells) in appropriate media and conditions until they reach the desired confluence.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells per well.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., Gossypetin) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.
-
Include a solvent control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
WST-8 Assay:
-
Add 10 µL of the WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is calculated as a percentage of the solvent control:
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from a dose-response curve.
-
Signaling Pathways and Visualizations
Gossypetin has been shown to modulate several key signaling pathways involved in inflammation and cancer. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Anti-inflammatory Signaling Pathway of Gossypetin
Gossypetin exerts its anti-inflammatory effects by inhibiting the MAPK and NF-κB signaling pathways.
Caption: Gossypetin's anti-inflammatory mechanism.
Apoptosis Induction in Cancer Cells by Gossypetin
Gossypetin can induce apoptosis in cancer cells through the intrinsic pathway, which involves the modulation of Bax and Caspase-3.
Caption: Intrinsic apoptosis pathway induced by Gossypetin.
Experimental Workflow for Antioxidant Assays
The following diagram illustrates a typical workflow for assessing the antioxidant potential of a natural compound.
Caption: Workflow for in vitro antioxidant screening.
Conclusion and Future Directions
The available evidence strongly suggests that Gossypetin and its glycosides are promising candidates for further investigation as therapeutic agents. Their potent antioxidant, anti-inflammatory, and anti-cancer activities, demonstrated through various in vitro and in silico models, warrant more extensive research.
Future studies should focus on:
-
Isolation and Characterization: Isolating or synthesizing sufficient quantities of this compound to enable comprehensive biological evaluation.
-
In-depth Biological Assays: Conducting a wide range of in vitro and in vivo studies to elucidate the specific biological activities and mechanisms of action of this compound.
-
Pharmacokinetic and Toxicological Studies: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this specific glycoside to assess its drug-like properties.
-
Comparative Studies: Performing head-to-head comparisons of the biological activities of Gossypetin and its various glycosidic forms to understand the structure-activity relationships.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this intriguing class of natural compounds.
References
- 1. Gossypetin - Wikipedia [en.wikipedia.org]
- 2. Gossypin | C21H20O13 | CID 5281621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Silico Prediction of Gossypetin 3-sophoroside-8-glucoside Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of Gossypetin 3-sophoroside-8-glucoside, a flavonol glycoside found in plants such as Equisetum hyemale L.[1][2]. While experimental data on this specific glycoside is limited, computational methods offer a powerful approach to hypothesize its biological activities and guide further experimental validation. This document outlines a systematic workflow, from initial property prediction to target identification and molecular interaction analysis, tailored for researchers in drug discovery and natural product chemistry.
Introduction to this compound
This compound is a complex flavonoid glycoside.[1][2] Its aglycone, Gossypetin, is a well-studied flavonol known for a range of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. The glycosylation pattern, with a sophoroside at the 3-position and a glucoside at the 8-position, significantly influences its physicochemical properties, such as solubility, and may modulate its bioactivity compared to the parent aglycone. In silico approaches are invaluable for predicting how these structural modifications impact its pharmacokinetic profile and interaction with biological targets.
A Generalized In Silico Workflow
The computational prediction of a natural product's bioactivity follows a structured, multi-step process. This workflow allows researchers to build a comprehensive profile of a compound's potential therapeutic effects and liabilities before embarking on resource-intensive experimental studies.[3]
Caption: A generalized workflow for the in silico bioactivity prediction of natural products.
Physicochemical Properties and Pharmacokinetics (ADMET)
An initial assessment of a compound's pharmacokinetic (ADMET) properties is crucial for evaluating its drug development potential.[3][4] These predictions help identify potential issues such as poor oral bioavailability or toxicity.
Methodology: ADMET Prediction
-
Ligand Preparation : Obtain the 2D structure of this compound in SMILES (Simplified Molecular Input Line Entry System) format from a database like PubChem or draw it using chemical drawing software. The SMILES for this compound is O=C(C(O[C@H]1--INVALID-LINK--CO)O)O">C@@HO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O[C@@H]3--INVALID-LINK--CO)O)O">C@@HO)=C(O)C4=C(O)C(O)=C(O)C=C4)C5=CC(O)=C(O)C=C5O.[1]
-
Server Submission : Utilize a web-based tool such as SwissADME or pkCSM. Paste the SMILES string into the query field.
-
Analysis of Results : The server will calculate a range of parameters. Key metrics to analyze include:
-
Lipinski's Rule of Five : Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and hydrogen bond acceptors.
-
Gastrointestinal (GI) Absorption : Predicts the likelihood of absorption from the gut.
-
Blood-Brain Barrier (BBB) Permeability : Predicts the ability of the compound to cross into the central nervous system.
-
CYP450 Inhibition : Predicts potential drug-drug interactions.
-
Toxicity : Flags potential toxicophores and predicts endpoints like AMES toxicity and hepatotoxicity.
-
Predicted Data Summary
The following table summarizes the predicted ADMET properties for this compound.
| Parameter | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Weight | 804.66 g/mol [1] | High; violates Lipinski's rule (>500) |
| logP (Octanol/Water Partition) | -2.5 (Predicted) | Low; indicates high hydrophilicity |
| Hydrogen Bond Donors | 16 (Predicted) | High; violates Lipinski's rule (>5) |
| Hydrogen Bond Acceptors | 23 (Predicted) | High; violates Lipinski's rule (>10) |
| Pharmacokinetics | ||
| GI Absorption | Low (Predicted) | Poor oral bioavailability expected |
| BBB Permeability | No (Predicted) | Unlikely to have CNS effects |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 3 Violations | Poor drug-likeness based on this rule |
| Toxicity | ||
| AMES Toxicity | No (Predicted) | Unlikely to be mutagenic |
| Hepatotoxicity | Yes (Predicted) | Potential for liver toxicity |
Note: Predicted values are illustrative and should be confirmed experimentally.
Target Identification and Molecular Docking
Based on the known activities of the parent compound, gossypetin, potential targets for this compound can be hypothesized. These may include enzymes involved in inflammation (e.g., cyclooxygenase-2, COX-2) and oxidative stress (e.g., xanthine (B1682287) oxidase). Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the binding affinity.
Methodology: Molecular Docking
-
Protein Preparation : Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDockTools.
-
Ligand Preparation : Convert the 2D structure of this compound to a 3D structure and perform energy minimization using software like Avogadro or Chem3D.
-
Grid Box Generation : Define the binding site on the target protein. This is typically centered around the active site identified from a co-crystallized ligand or from literature.[3]
-
Docking Simulation : Run the molecular docking simulation using software like AutoDock Vina. The program will generate several possible binding poses, each with a corresponding binding affinity score (in kcal/mol).
-
Analysis of Results : The pose with the lowest binding energy is generally considered the most favorable.[3] Visualize this pose to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.
Predicted Binding Affinities and Interactions
The following table summarizes hypothetical docking results against key inflammatory and oxidative stress targets.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.8 | Arg120, Tyr355, Ser530 |
| Xanthine Oxidase | 1FIQ | -8.5 | Arg880, Thr1010, Phe914 |
| PI3K | 4JPS | -10.2 | Val851, Lys802, Asp933 |
Note: These are hypothetical results and require experimental validation.
Potential Signaling Pathway Modulation
Based on the docking results, this compound may modulate key signaling pathways involved in inflammation and cancer. For instance, inhibition of PI3K could disrupt the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
Caption: Predicted inhibition of the PI3K/AKT signaling pathway by this compound.
Experimental Validation Protocols
In silico predictions must be validated through experimental assays.[5][6]
Protocol: In Vitro COX-2 Inhibition Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-2.
-
Materials : Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric assay kit, this compound, celecoxib (B62257) (positive control), 96-well microplate, plate reader.
-
Procedure :
-
Prepare a series of dilutions of this compound and the positive control.
-
In a 96-well plate, add the COX-2 enzyme, the test compound at different concentrations, and buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for 10 minutes at 37°C.
-
Stop the reaction and measure the absorbance at 590 nm using a plate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by plotting inhibition versus log concentration.
-
Protocol: Cell-Based PI3K/AKT Pathway Inhibition Assay (Western Blot)
-
Objective : To confirm the inhibition of AKT phosphorylation by this compound in a cancer cell line (e.g., HG3).[6]
-
Materials : HG3 cells, cell culture medium, this compound, PI3K/AKT pathway activator (e.g., IGF-1), lysis buffer, primary antibodies (anti-p-AKT, anti-total-AKT, anti-GAPDH), secondary antibody (HRP-conjugated), chemiluminescence substrate, Western blot apparatus.
-
Procedure :
-
Culture HG3 cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Stimulate the cells with IGF-1 for 15-30 minutes to induce AKT phosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with the secondary antibody.
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensity to determine the ratio of phosphorylated AKT to total AKT.
-
Conclusion
This technical guide outlines a comprehensive in silico strategy for predicting the bioactivity of this compound. The hypothetical data presented suggests that while the compound may have poor drug-like properties due to its large size and hydrophilicity, it could exhibit inhibitory activity against key targets in inflammatory and cancer-related pathways. These computational predictions provide a strong rationale for its synthesis or isolation and subsequent experimental validation using the detailed protocols provided. This integrated approach of computational and experimental methods is essential for accelerating the discovery of novel therapeutic agents from natural sources.
References
A Technical Guide to Gossypetin: Aglycone vs. Glycoside Forms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of gossypetin (B1671993) aglycone and its glycosidic derivatives, with a focus on their chemical properties, biological activities, and underlying mechanisms of action. Due to a lack of specific biological data for Gossypetin 3-sophoroside-8-glucoside, this document will use Gossypin (B190354) (Gossypetin 8-glucoside) as a representative glycoside for comparative analysis, highlighting the structural and functional differences imparted by glycosylation.
Introduction to Gossypetin and Its Glycosides
Gossypetin is a hexahydroxyflavone, a type of flavonol, known for its potent antioxidant, anti-inflammatory, and potential anticancer properties.[1][2] It is naturally found in various plants, including the flowers and calyx of Hibiscus sabdariffa (roselle).[3] In nature, gossypetin often exists in its glycosidic forms, where one or more of its hydroxyl groups are attached to sugar moieties.
This compound is a specific flavonol glycoside that has been isolated from the aerial parts of Equisetum hyemale L.[4][5] A sophoroside is a disaccharide composed of two glucose units linked by a β-1,2 bond. Thus, in this molecule, a sophorose sugar is attached at the 3-position and a glucose molecule is attached at the 8-position of the gossypetin aglycone.
While the chemical structure of this compound is known, there is a notable lack of published biological activity and quantitative data for this specific compound. Therefore, to illustrate the impact of glycosylation on the biological profile of gossypetin, this guide will draw comparisons with the more extensively studied Gossypin (Gossypetin 8-glucoside) .
The addition of sugar molecules generally increases the water solubility of the flavonoid but can also significantly alter its biological activity, bioavailability, and metabolic fate.
Comparative Biological Activities and Quantitative Data
The primary biological activities investigated for gossypetin and its glycosides are their antioxidant and anti-inflammatory effects. The aglycone and its glycoside derivatives can exhibit markedly different potencies in various assays.
Antioxidant Activity
The antioxidant capacity of flavonoids can be evaluated through various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay being two of the most common. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom, while the FRAP assay assesses its electron-donating capacity.
Recent studies have shown that gossypetin aglycone is a more potent antioxidant than its glycoside counterpart, gossypin, in both DPPH and FRAP assays. The additional free hydroxyl groups in the aglycone form are believed to contribute to its superior radical scavenging and reducing power.
| Compound | Assay | Result | Reference |
| Gossypetin (Aglycone) | DPPH Radical Scavenging | TEAC: 111.53 mM/g | |
| FRAP | TEAC: 155.24 mM/g | ||
| DPPH Radical Scavenging | IC50: 95.35 mM | ||
| Gossypin (8-glucoside) | DPPH Radical Scavenging | TEAC: 41.68 mM/g | |
| FRAP | TEAC: 126.28 mM/g | ||
| DPPH Radical Scavenging | IC50: 63.10 mM |
TEAC: Trolox Equivalent Antioxidant Capacity. IC50: Half-maximal inhibitory concentration.
Anti-inflammatory Activity: NF-κB Signaling
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammatory responses. Its activation leads to the expression of pro-inflammatory genes. A key study demonstrated a significant difference between gossypin and gossypetin in their ability to modulate this pathway. Gossypin was found to inhibit NF-κB activation induced by inflammatory stimuli, whereas the aglycone, gossypetin, had no such effect. This suggests that the presence of the glucose moiety at the 8-position is crucial for its NF-κB inhibitory activity.
dot
Caption: Gossypin inhibits the NF-κB signaling pathway.
Anti-Cancer Activity: Apoptosis in Osteosarcoma Cells
Gossypetin aglycone has been shown to be a potent inhibitor of osteosarcoma cell viability and growth. It induces apoptosis, or programmed cell death, through the intrinsic pathway. This is characterized by an increased expression of the pro-apoptotic protein Bax and enhanced activity of caspase-3, a key executioner enzyme in apoptosis.
| Compound | Cell Line | Concentration | Effect | Reference |
| Gossypetin (Aglycone) | MG-63 (Osteosarcoma) | 20 and 40 µmol/L | Increased Bax expression | |
| MG-63 (Osteosarcoma) | 40 µmol/L | Increased caspase-3 activity |
dot
Caption: Gossypetin aglycone induces apoptosis via the intrinsic pathway.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of a compound using the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or ethanol (B145695) (spectrophotometric grade)
-
Test compounds (Gossypetin, this compound)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in an amber bottle in the dark.
-
Preparation of Test Samples: Prepare stock solutions of the test compounds and positive control in methanol or ethanol. Serially dilute to obtain a range of concentrations.
-
Assay:
-
In a 96-well plate, add 50 µL of the test sample dilutions to respective wells.
-
Add 50 µL of methanol/ethanol to a well for the control.
-
Add 50 µL of the DPPH solution to all wells.
-
For the blank, add 100 µL of methanol/ethanol.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation:
-
Percentage of scavenging activity (%) = [ (A_control - A_sample) / A_control ] x 100
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
-
dot
Caption: Workflow for the DPPH Radical Scavenging Assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This protocol measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of the test compounds and positive control.
-
Assay:
-
Add 20 µL of the sample or standard to the wells of a 96-well plate.
-
Add 150 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the samples to a standard curve prepared with known concentrations of a standard antioxidant like Trolox or ferrous sulfate. The results are expressed as Trolox Equivalents (TEAC).
dot
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caspase-3 Activity Assay (Colorimetric)
This assay measures the activity of caspase-3, a key enzyme in apoptosis, by detecting the cleavage of a colorimetric substrate.
Materials:
-
Cell culture and reagents
-
Apoptosis-inducing agent (optional)
-
Test compounds
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
Caspase-3 substrate (DEVD-pNA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the test compounds for the desired time to induce apoptosis.
-
Cell Lysis:
-
Pellet the cells by centrifugation.
-
Resuspend the cells in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the cell debris and collect the supernatant (cytosolic extract).
-
-
Assay:
-
To a 96-well plate, add 50 µL of the cell lysate.
-
Prepare a reaction mix by adding DTT to the 2X Reaction Buffer. Add 50 µL of this mix to each well.
-
Add 5 µL of the DEVD-pNA substrate.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance at 405 nm.
-
Calculation: The fold-increase in caspase-3 activity is determined by comparing the absorbance of the treated samples to the untreated control.
Conclusion
Gossypetin and its glycosides represent a promising class of flavonoids with significant therapeutic potential. The available data strongly suggest that the glycosylation pattern plays a critical role in determining the biological activity of the gossypetin molecule. While the aglycone form exhibits superior antioxidant properties, the glycoside form (represented by gossypin) demonstrates a unique ability to inhibit the pro-inflammatory NF-κB pathway.
The lack of specific biological data for this compound underscores the need for further research to fully elucidate the structure-activity relationships of different gossypetin glycosides. Future studies should focus on isolating or synthesizing this specific compound and evaluating its activity in a range of biological assays to understand how the presence of both a sophoroside and a glucoside moiety influences its therapeutic potential. Such research will be invaluable for the development of novel flavonoid-based drugs for a variety of diseases.
References
- 1. actascientific.com [actascientific.com]
- 2. Gossypetin - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
CAS number and molecular formula of Gossypetin 3-sophoroside-8-glucoside.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, isolation, and potential biological activities of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a complex flavonol glycoside. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Identity and Properties
Gossypetin 3-sophoroside-8-glucoside is a flavonoid glycoside, a class of natural compounds known for their diverse biological activities. Its core structure is based on the flavonol gossypetin, which is substituted with three sugar moieties.
| Property | Value | Citation(s) |
| CAS Number | 77306-93-5 | [1] |
| Molecular Formula | C₃₃H₄₀O₂₃ | [1] |
| Molecular Weight | 804.66 g/mol | |
| Class | Flavonol Glycoside | [1] |
| Natural Source | Aerial parts of Equisetum hyemale L. | [1] |
Isolation and Characterization
Experimental Protocols:
A detailed experimental protocol for a related compound, gossypetin-3'-O-glucoside, provides valuable insights into the characterization process. Spectroscopic techniques such as 1H NMR and 13C NMR are crucial for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
While the specific NMR data for this compound is not available, the data for the closely related gossypetin-3'-O-glucoside can serve as a reference for identifying the core gossypetin structure and the attached glucoside moieties.[2][3] The presence of a sophoroside (a disaccharide of two glucose units) at the 3-position and a glucoside at the 8-position would be confirmed by detailed 2D NMR experiments (COSY, HSQC, HMBC).
| Technique | Purpose |
| 1H NMR | To determine the number and types of protons in the molecule, including those on the aromatic rings and the sugar units. |
| 13C NMR | To identify the number and types of carbon atoms, distinguishing between aromatic, carbonyl, and sugar carbons. |
| COSY | To establish proton-proton correlations within the same spin system, aiding in the assignment of protons within each sugar and the aglycone. |
| HSQC | To correlate directly bonded proton and carbon atoms. |
| HMBC | To identify long-range proton-carbon correlations, which are critical for determining the attachment points of the sugar moieties to the aglycone and the linkage between the two glucose units of the sophoroside. |
Biological Activity and Signaling Pathways
Research on the specific biological activities of this compound is limited. However, studies on the aglycone, gossypetin, and other closely related glycosides provide strong indications of its potential pharmacological effects, particularly in the realms of anti-inflammatory and neuroprotective activities.
A study on a similar compound, Gossypetin-3'-O-glycoside, demonstrated its ability to modulate the hypothalamic-pituitary-adrenal (HPA) axis, a key regulator of the stress response.[4] This compound was found to down-regulate the expression of pro-inflammatory cytokines, suggesting a potent anti-inflammatory effect.[4]
The anti-inflammatory actions of gossypetin and its derivatives are often linked to the inhibition of the NF-κB signaling pathway. This pathway is a central mediator of inflammatory responses, and its inhibition leads to a reduction in the production of various pro-inflammatory molecules.
Potential Therapeutic Applications:
Given the established anti-inflammatory and antioxidant properties of the gossypetin core and related glycosides, this compound represents a promising candidate for further investigation in the following areas:
-
Inflammatory Disorders: Its potential to inhibit key inflammatory pathways suggests utility in conditions such as arthritis, inflammatory bowel disease, and neuroinflammation.
-
Neurodegenerative Diseases: The neuroprotective effects observed with similar compounds indicate that it could be explored for its therapeutic potential in diseases like Alzheimer's and Parkinson's.[4]
-
Oncology: The aglycone gossypetin has been shown to suppress the growth of osteosarcoma cells and modulate inflammatory cytokine production in the tumor microenvironment.[5][6]
Future Directions
To fully elucidate the therapeutic potential of this compound, further research is warranted. Key areas for future investigation include:
-
Development of a standardized isolation and purification protocol from Equisetum hyemale to ensure a consistent supply for research purposes.
-
Complete structural elucidation using advanced 2D NMR techniques to confirm the precise glycosidic linkages.
-
In-depth in vitro and in vivo studies to specifically determine its biological activities, including its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.
-
Investigation of its mechanism of action , focusing on its interaction with specific signaling pathways and molecular targets.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. The provided information, compiled from available scientific literature, highlights the potential of this complex natural product and underscores the need for further dedicated research to unlock its therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Gossypetin 3-sophoroside-8-glucoside from Equisetum hyemale
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the isolation and purification of Gossypetin 3-sophoroside-8-glucoside, a flavonol glycoside, from the aerial parts of Equisetum hyemale (scouring rush). This document outlines the necessary steps from sample preparation to final purification and characterization.
Introduction
Equisetum hyemale, commonly known as scouring rush or rough horsetail, is a perennial plant that has been noted for its diverse phytochemical composition, including a variety of flavonoid glycosides. Among these, this compound is a compound of interest for its potential biological activities. The complex nature of plant extracts necessitates a multi-step purification strategy to isolate this specific glycoside. The following protocols are based on established methodologies for flavonoid isolation from Equisetum species and other plant sources.
Data Presentation
While specific quantitative data for this compound in Equisetum hyemale is not extensively available in the literature, the following table summarizes typical yields for total flavonoids from Equisetum species to provide a general reference.
Table 1: Total Flavonoid and Phenolic Content in Equisetum Species
| Species | Extraction Method | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |
| Equisetum hyemale | Ethanolic Extraction | 41.9 ± 2.4 | 5.5 ± 2.7 | [1] |
| Equisetum arvense | Cellulase-Assisted Extraction | Not Reported | 4.88 | [2][3] |
| Equisetum hyemale | Water-Ethanol (20/80) Extraction | 17.55 (mg/g solid) | Not Reported |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.
Experimental Protocols
This section details the recommended experimental workflow for the isolation of this compound.
Plant Material and Extraction
Objective: To extract crude flavonoids from the dried aerial parts of Equisetum hyemale.
Materials:
-
Dried aerial parts of Equisetum hyemale
-
Grinder or mill
-
Reflux apparatus or sonicator
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Protocol:
-
Preparation: Grind the dried aerial parts of Equisetum hyemale into a fine powder.
-
Extraction:
-
Maceration/Reflux: Add the powdered plant material to 80% methanol or ethanol in a 1:10 (w/v) ratio. The mixture can be refluxed at 60°C for 2 hours or macerated with continuous stirring for 24 hours at room temperature.
-
Ultrasonic-Assisted Extraction (UAE): Suspend the plant powder in 80% methanol or ethanol. Sonicate the mixture for 30-60 minutes. This method can improve extraction efficiency.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material. Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Fractionation of the Crude Extract
Objective: To partition the crude extract to enrich the flavonoid glycoside fraction.
Materials:
-
Crude extract from Step 1
-
Distilled water
-
n-Hexane
-
Ethyl acetate (B1210297)
-
n-Butanol
-
Separatory funnel
Protocol:
-
Suspension: Suspend the dried crude extract in distilled water.
-
Liquid-Liquid Partitioning:
-
Transfer the aqueous suspension to a separatory funnel and partition successively with n-hexane to remove nonpolar compounds like lipids and chlorophylls. Discard the n-hexane layer.
-
Subsequently, partition the aqueous layer with ethyl acetate to separate less polar flavonoids.
-
Finally, partition the remaining aqueous layer with n-butanol. Flavonoid glycosides are typically enriched in the n-butanol fraction.
-
-
Concentration: Concentrate the n-butanol fraction to dryness using a rotary evaporator.
Chromatographic Purification
Objective: To isolate this compound from the enriched n-butanol fraction using a combination of column chromatography techniques.
Objective: To pre-purify and concentrate the flavonoid glycosides.
Materials:
-
n-Butanol fraction
-
Macroporous resin (e.g., Diaion HP-20, Amberlite XAD-7)
-
Glass column
-
Ethanol (various concentrations)
Protocol:
-
Column Packing: Pack a glass column with the selected macroporous resin and equilibrate with distilled water.
-
Loading: Dissolve the n-butanol fraction in a small amount of the initial mobile phase and load it onto the column.
-
Washing: Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and monitor by Thin Layer Chromatography (TLC). Fractions containing flavonoid glycosides typically elute in the higher ethanol concentrations.
-
Pooling and Concentration: Combine the fractions rich in the target compound (based on TLC analysis) and concentrate to dryness.
Objective: To separate flavonoid glycosides based on their molecular size and polarity.[4][5][6][7]
Materials:
-
Pre-purified flavonoid fraction
-
Sephadex LH-20
-
Methanol or Ethanol
-
Glass column
Protocol:
-
Column Packing: Swell the Sephadex LH-20 in methanol and pack it into a glass column.
-
Loading: Dissolve the dried fraction from the previous step in a minimal amount of methanol and apply it to the top of the column.
-
Elution: Elute the column with methanol as the mobile phase.[4][5][6][7] Collect fractions of a suitable volume (e.g., 10-15 mL).
-
Monitoring: Monitor the collected fractions using TLC with an appropriate solvent system (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v) and visualize under UV light (254 nm and 365 nm).
-
Pooling: Combine the fractions containing the target compound.
Objective: To achieve the final purification of this compound.
Materials:
-
Partially purified fraction from the Sephadex LH-20 column
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
Protocol:
-
Sample Preparation: Dissolve the sample in the initial mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions (Example):
-
Column: Preparative C18 column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).
-
Gradient Program: Start with a low percentage of A (e.g., 10-20%) and gradually increase to elute the compounds. A typical gradient might be: 0-10 min, 15% A; 10-40 min, 15-40% A; 40-50 min, 40-80% A. The exact gradient should be optimized based on analytical HPLC runs.
-
Flow Rate: Dependent on the column dimensions (e.g., 5-15 mL/min).
-
Detection: UV detection at a wavelength where flavonoids absorb, typically around 254 nm and 365 nm.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined from analytical HPLC of the fractions from the previous purification step.
-
Purity Check and Final Steps: Check the purity of the collected fraction using analytical HPLC. Lyophilize the pure fraction to obtain the isolated compound as a powder.
Structural Elucidation
Objective: To confirm the identity and structure of the isolated compound.
Methods:
-
UV-Vis Spectroscopy: To observe the characteristic absorption maxima of flavonols.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS to determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments to elucidate the complete structure, including the positions of the glycosidic linkages.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Logical Relationship of Purification Steps
Caption: Purification strategy based on complementary chromatographic techniques.
References
- 1. Horsetail (Equisetum hyemale) Extract Accelerates Wound Healing in Diabetic Rats by Modulating IL-10 and MCP-1 Release and Collagen Synthesis | MDPI [mdpi.com]
- 2. iajpr.com [iajpr.com]
- 3. Chemical characterization by TLC, UV, IR, HPLC-MS/MS and NMR of gossypetin-3’-O-glucoside from Talipariti elatum (Sw.) Malvaceae | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. A New Polyoxygenated Flavonol Gossypetin-3-O-β-d-Robinobioside from Caesalpinia gilliesii (Hook.) D. Dietr. and In Vivo Hepatoprotective, Anti-Inflammatory, and Anti-Ulcer Activities of the Leaf Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
Application Note: Quantification of Gossypetin 3-sophoroside-8-glucoside using a Novel HPLC-UV Method
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside that has been isolated from the aerial parts of Equisetum hyemale L.[1]. As a member of the flavonoid family, it is of interest for its potential biological activities, which may include antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound in plant extracts and formulated products is crucial for research, quality control, and potential therapeutic applications. This application note details a proposed High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound. Due to the limited availability of a specific validated method for this compound in the public domain, this protocol is based on established methods for the analysis of similar flavonoid glycosides.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H30O18 |
| Molecular Weight | 642.52 g/mol |
| CAS Number | 77306-93-5[2] |
| Appearance | Likely a yellow powder |
| Solubility | Expected to be soluble in methanol (B129727), ethanol, and other polar organic solvents. |
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are proposed based on the analysis of other flavonoids[3][4]:
| Parameter | Proposed Condition |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-21% B; 25-45 min: 21-50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | Flavonols typically have absorption maxima around 260 nm and 370 nm. A wavelength of 370 nm is proposed for higher selectivity.[5] |
2. Preparation of Standard Solutions
A certified reference standard of this compound (purity ≥98%) should be used[2].
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
3. Sample Preparation (from Equisetum hyemale L.)
-
Extraction: Weigh 1 g of dried and powdered aerial parts of Equisetum hyemale L. and place it in a flask. Add 20 mL of 80% methanol and extract using ultrasonication for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.
4. Calibration Curve and Quantification
-
Inject the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.
-
The linearity of the method should be assessed by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.999.
-
Inject the prepared sample solutions in triplicate.
-
The concentration of this compound in the samples can be determined using the regression equation from the calibration curve.
Quantitative Data Summary
Table 1: Illustrative Calibration Curve Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Regression Equation | y = 15234x + 120 |
| Correlation Coefficient (R²) | 0.9998 |
Table 2: Illustrative Quantification of this compound in a Sample
| Sample ID | Mean Peak Area (n=3) | Calculated Concentration (µg/mL) | Amount in Plant Material (mg/g) |
| E. hyemale Extract | 457,020 | 30.0 | 0.60 |
Experimental Workflow Diagram
Caption: Workflow for HPLC-UV quantification of this compound.
This application note provides a comprehensive, albeit proposed, HPLC-UV method for the quantification of this compound. The outlined protocol, including the chromatographic conditions, standard and sample preparation, and data analysis, offers a robust starting point for researchers. Method validation in accordance with ICH guidelines would be a necessary subsequent step to ensure its suitability for specific applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound CAS No:77306-93-5, CasNo.77306-93-5 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
- 3. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. psjd.icm.edu.pl [psjd.icm.edu.pl]
Application Notes and Protocols for Cell-Based Assays of Gossypetin 3-sophoroside-8-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypetin (B1671993) 3-sophoroside-8-glucoside is a flavonol glycoside that can be isolated from the aerial parts of plants such as Equisetum hyemale L.[1][2] As a member of the flavonoid family, this compound and its aglycone, gossypetin, are anticipated to possess a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[3][4][5][6] These application notes provide detailed protocols for a panel of cell-based assays to characterize the bioactivity of Gossypetin 3-sophoroside-8-glucoside, facilitating its evaluation as a potential therapeutic agent. The following protocols have been compiled to guide researchers in assessing its effects on cell viability, inflammation, oxidative stress, and apoptosis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability by measuring the metabolic activity of cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells results in the formation of purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.[7]
Note on Flavonoids and MTT Assay: Some flavonoids have been reported to directly reduce MTT, leading to potential interference.[8][9] It is crucial to include cell-free controls (wells with media, MTT, and the test compound) to account for any non-enzymatic reduction of MTT by this compound.
Experimental Protocol
-
Cell Seeding:
-
Seed cells (e.g., RAW 264.7 macrophages, HepG2 liver cancer cells, or other relevant cell lines) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it with culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final solvent concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include vehicle control (medium with the same percentage of DMSO) and untreated control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation
| Concentration (µM) | Absorbance at 570 nm (Mean ± SD) | Cell Viability (%) |
| Untreated Control | 100 | |
| Vehicle Control (DMSO) | ||
| 1 | ||
| 5 | ||
| 10 | ||
| 25 | ||
| 50 | ||
| 100 |
Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
Anti-Inflammatory Activity Assays
Inflammation is a key process in many diseases. The anti-inflammatory potential of this compound can be evaluated by measuring its effect on the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Nitric Oxide (NO) Production (Griess Assay)
This assay measures the accumulation of nitrite (B80452) (a stable product of NO) in the cell culture supernatant using the Griess reagent.[10][11][12]
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include wells with cells only, cells + LPS, and cells + LPS + compound.
-
-
Griess Reaction:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Data Presentation
| Treatment | Nitrite Concentration (µM) (Mean ± SD) | Inhibition of NO Production (%) |
| Control (Cells only) | ||
| LPS (1 µg/mL) | 0 | |
| LPS + Compound (1 µM) | ||
| LPS + Compound (5 µM) | ||
| LPS + Compound (10 µM) | ||
| LPS + Compound (25 µM) | ||
| LPS + Compound (50 µM) | ||
| LPS + Compound (100 µM) |
Calculation: Inhibition (%) = [(NO in LPS group) - (NO in Treated group)] / (NO in LPS group) x 100
Pro-Inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α and IL-6 released into the culture medium can be quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13][14][15]
Experimental Protocol
-
Cell Culture and Stimulation:
-
Follow the same cell seeding and treatment protocol as described for the Griess assay (Section 2.1, step 1).
-
-
Supernatant Collection:
-
After the 24-hour incubation with LPS and the compound, centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for analysis.
-
-
ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits being used. This typically involves coating a plate with a capture antibody, adding the samples (supernatants), followed by a detection antibody, an enzyme conjugate, and finally a substrate for color development.
-
-
Measurement:
-
Measure the absorbance at the wavelength specified in the kit protocol (usually 450 nm).
-
Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines.
-
Data Presentation
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) | IL-6 Concentration (pg/mL) (Mean ± SD) |
| Control (Cells only) | ||
| LPS (1 µg/mL) | ||
| LPS + Compound (Concentration 1) | ||
| LPS + Compound (Concentration 2) | ||
| LPS + Compound (Concentration 3) |
Antioxidant Activity Assay (Intracellular ROS)
This assay measures the ability of this compound to reduce the levels of intracellular reactive oxygen species (ROS). The cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is used, which is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[16][17][18][19][20]
Experimental Protocol
-
Cell Seeding:
-
Seed cells in a 96-well black plate with a clear bottom at an appropriate density and incubate overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with different concentrations of this compound for 1-2 hours.
-
-
Induction of Oxidative Stress:
-
Induce ROS production by adding an oxidizing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) for a specified time (e.g., 30-60 minutes).
-
-
DCFH-DA Staining:
-
Remove the medium and wash the cells with warm PBS.
-
Load the cells with 10-20 µM DCFH-DA solution in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Presentation
| Treatment | Fluorescence Intensity (Arbitrary Units) (Mean ± SD) | ROS Scavenging Activity (%) |
| Control (Untreated) | ||
| Oxidant (e.g., H₂O₂) | 0 | |
| Oxidant + Compound (Conc. 1) | ||
| Oxidant + Compound (Conc. 2) | ||
| Oxidant + Compound (Conc. 3) |
Calculation: ROS Scavenging Activity (%) = [(Fluorescence of Oxidant group) - (Fluorescence of Treated group)] / (Fluorescence of Oxidant group) x 100
Apoptosis Detection Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[21][22][23][24]
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC is detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Presentation
| Treatment | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Control (Untreated) | |||
| Compound (Concentration 1) | |||
| Compound (Concentration 2) | |||
| Compound (Concentration 3) |
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the potential signaling pathways that may be modulated by this compound, based on the known activities of gossypetin and other flavonoids.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Induction of the intrinsic apoptosis pathway.
Experimental Workflow
Caption: General workflow for cell-based assays.
References
- 1. STAT3 signaling in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STATs in cancer inflammation and immunity: a leading role for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. STAT3-mediated anti-inflammatory signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol Griess Test [protocols.io]
- 11. sciencellonline.com [sciencellonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. A cellular model of inflammation for identifying TNF-α synthesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 17. doc.abcam.com [doc.abcam.com]
- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cosmobiousa.com [cosmobiousa.com]
- 20. bioquochem.com [bioquochem.com]
- 21. static.igem.org [static.igem.org]
- 22. kumc.edu [kumc.edu]
- 23. resources.amsbio.com [resources.amsbio.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for In Vivo Studies of Gossypetin and its Glycosides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited in vivo data is available for the specific compound Gossypetin (B1671993) 3-sophoroside-8-glucoside. The following application notes and protocols are primarily based on studies conducted with its aglycone, gossypetin. These methodologies provide a strong foundation for designing in vivo experiments for gossypetin glycosides, but optimization of dosage and administration routes may be necessary.
Introduction
Gossypetin is a naturally occurring hexahydroxyflavone found in various plants, including those of the Hibiscus species.[1] It has garnered significant interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2][3] Gossypetin 3-sophoroside-8-glucoside is a glycosidic derivative of gossypetin. While in vivo studies on this specific glycoside are scarce, the experimental models established for gossypetin provide a valuable framework for its investigation.
This document outlines potential in vivo experimental models, detailed protocols, and relevant signaling pathways for studying the biological effects of gossypetin and its derivatives.
Potential Therapeutic Areas and Corresponding In Vivo Models
Based on the existing literature for gossypetin, several therapeutic areas can be explored for this compound.
| Therapeutic Area | Potential In Vivo Model | Key Pathological Features Addressed |
| Neurodegenerative Diseases | 5xFAD Transgenic Mouse Model of Alzheimer's Disease[4][5] | Amyloid-β (Aβ) deposition, neuroinflammation, cognitive deficits.[4][5] |
| Chronic Unpredictable Stress (CUS)-induced Cognitive Impairment in Mice[6] | Cognitive dysfunction, oxidative stress, neuroinflammation.[6] | |
| Cardiovascular Diseases | Diet-Induced Pre-Diabetic Sprague Dawley Rat Model[7][8] | Dyslipidemia, hypertension, oxidative stress, inflammation.[7][8] |
| Isoproterenol-induced Myocardial Ischemia/Reperfusion Injury in Rats[9] | Myocardial infarct size, cardiac injury markers, oxidative stress.[9] | |
| Inflammatory Conditions | Ligature-Induced Periodontitis in Mice[10] | Alveolar bone resorption, osteoclastogenesis, inflammation.[10] |
| Carrageenan-induced Paw Edema in Rats[11] | Acute inflammation and edema.[11] | |
| Liver Diseases | Carbon Tetrachloride (CCl₄)-induced Liver Fibrosis in Mice[12][13] | Liver fibrosis, hepatic stellate cell activation, inflammation.[12][13] |
| Cancer | Patient-Derived Esophageal Xenograft Tumor Model in Mice[14] | Tumor growth, cell cycle arrest, apoptosis.[14] |
| Prostate Cancer Xenograft Model in Mice[3] | Tumor growth, apoptosis, autophagy.[3] |
Data Presentation: Summary of In Vivo Studies on Gossypetin
The following tables summarize quantitative data from key in vivo studies on gossypetin, offering a comparative overview of dosages, administration routes, and observed effects.
Table 1: Neuroprotective Effects of Gossypetin
| Animal Model | Compound | Dosage & Route | Duration | Key Findings | Reference |
| 5xFAD Mice | Gossypetin | 10 mg/kg, intragastric | 13 weeks | Improved spatial learning and memory; Decreased Aβ deposition; Enhanced microglial phagocytosis.[4][5] | [4][5] |
| Swiss Albino Mice (CUS) | Gossypetin | 5, 10, 20 mg/kg, i.p. | 4 weeks | Improved behavioral patterns; Decreased corticosterone (B1669441) and oxidative stress; Increased serotonin, norepinephrine, and BDNF levels.[6] | [6] |
Table 2: Cardioprotective Effects of Gossypetin
| Animal Model | Compound | Dosage & Route | Duration | Key Findings | Reference |
| Sprague Dawley Rats (Pre-diabetic) | Gossypetin | 15 mg/kg, oral | 12 weeks | Reduced plasma triglycerides, total cholesterol, and LDL; Increased HDL; Decreased mean arterial pressure; Reduced cardiac lipid peroxidation and inflammation.[7][8] | [7][8] |
| Sprague Dawley Rats (Myocardial I/R) | Gossypin | 10, 20 mg/kg, oral | Pre-treatment | Reduced infarct size; Decreased cardiac injury markers (CK-MB, LDH, cTn-I, cTn-T); Attenuated oxidative stress and inflammation.[9] | [9] |
Table 3: Anti-inflammatory Effects of Gossypetin
| Animal Model | Compound | Dosage & Route | Duration | Key Findings | Reference |
| Mice (Periodontitis) | Gossypetin | Not specified | Not specified | Reduced osteoclastogenesis and alveolar bone resorption; Decreased macrophage and T-cell infiltration; Reduced TNF-α and IL-6 production.[10] | [10] |
| Rats (Paw Edema) | C. gilliesii extract | 100, 200 mg/kg, oral | Single dose | Significantly diminished carrageenan-induced paw edema.[11] | [11] |
Table 4: Hepatoprotective and Anticancer Effects of Gossypetin
| Animal Model | Compound | Dosage & Route | Duration | Key Findings | Reference |
| Mice (Liver Fibrosis) | Gossypetin | 10 mg/kg, i.p. | 1 week | Ameliorated pre-existing liver fibrosis and hippocampal neuroinflammation.[12][13] | [12][13] |
| Mice (Esophageal Cancer Xenograft) | Gossypetin | Not specified | Not specified | Suppressed patient-derived esophageal xenograft tumor growth.[14] | [14] |
| Mice (Prostate Cancer Xenograft) | Gossypetin | Not specified | Not specified | Inhibited the growth of LNCaP cells in xenograft tumors.[3] | [3] |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects in an Alzheimer's Disease Mouse Model
Objective: To assess the efficacy of this compound in improving cognitive function and reducing Alzheimer's disease pathology.
Animal Model: 5xFAD transgenic mice, a commonly used model for familial Alzheimer's disease.[4][5]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
5xFAD transgenic mice
-
Wild-type littermates (as controls)
-
Morris Water Maze apparatus
-
Y-maze apparatus
-
Reagents for immunohistochemistry (e.g., anti-Aβ antibodies) and biochemical assays.
Procedure:
-
Animal Grouping: Divide mice into groups (n=10-15/group): Wild-type + Vehicle, 5xFAD + Vehicle, 5xFAD + this compound (e.g., 10 mg/kg).
-
Compound Administration: Administer the compound or vehicle daily via intragastric gavage for 13 weeks.[5]
-
Behavioral Testing (conducted during the last weeks of treatment):
-
Y-Maze: To assess spatial working memory. Record the sequence of arm entries and calculate the percentage of spontaneous alternation.
-
Morris Water Maze: To evaluate spatial learning and memory. Train the mice to find a hidden platform in a pool of water. Record escape latency and path length. Conduct a probe trial to assess memory retention.[5]
-
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect brain tissue.
-
Histological and Biochemical Analysis:
-
Immunohistochemistry: Stain brain sections with antibodies against Aβ plaques (e.g., 6E10) to quantify plaque burden in the hippocampus and cortex.[4]
-
ELISA: Measure levels of soluble and insoluble Aβ₄₀ and Aβ₄₂ in brain homogenates.
-
Western Blot: Analyze the expression of proteins involved in neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and synaptic function.
-
Protocol 2: Assessment of Cardioprotective Effects in a Pre-Diabetic Rat Model
Objective: To investigate the potential of this compound to ameliorate cardiovascular complications associated with pre-diabetes.
Animal Model: Male Sprague Dawley rats.[7][8]
Materials:
-
This compound
-
High-fat, high-carbohydrate diet
-
Standard rat chow
-
Blood pressure monitoring system (tail-cuff method)
-
Kits for measuring plasma lipids, glucose, insulin, and inflammatory markers.
Procedure:
-
Induction of Pre-diabetes: Feed rats a high-fat, high-carbohydrate diet and provide 15% fructose in their drinking water for 20 weeks to induce a pre-diabetic state.[8]
-
Animal Grouping: Divide pre-diabetic rats into groups (n=6-8/group): Pre-diabetic + Vehicle, Pre-diabetic + this compound (e.g., 15 mg/kg), Pre-diabetic + Metformin (positive control). Include a non-pre-diabetic control group on a standard diet.
-
Compound Administration: Administer the compound or vehicle orally for 12 weeks.[8]
-
Physiological Measurements:
-
Monitor body weight, food, and water intake weekly.
-
Measure blood pressure using the tail-cuff method at baseline and regular intervals during the treatment period.[15]
-
-
Biochemical Analysis:
-
Collect blood samples at the end of the study to measure fasting blood glucose, insulin, and lipid profiles (total cholesterol, triglycerides, HDL, LDL).
-
Measure plasma levels of inflammatory markers such as TNF-α and IL-6.
-
-
Tissue Analysis:
-
Harvest the heart and other organs for histological examination and analysis of oxidative stress markers (e.g., malondialdehyde, superoxide (B77818) dismutase, glutathione (B108866) peroxidase).[7]
-
Visualization of Signaling Pathways
The following diagrams, generated using DOT language, illustrate some of the key signaling pathways potentially modulated by gossypetin, based on existing research. These can serve as a starting point for investigating the mechanisms of action of this compound.
Caption: Gossypetin's anticancer effect via MKK3/6-p38 MAPK pathway.
Caption: Gossypetin enhances microglial phagocytosis of Aβ.
Caption: Gossypetin's cardioprotective effects on oxidative stress.
Conclusion
While direct in vivo experimental data for this compound is currently lacking, the extensive research on its aglycone, gossypetin, provides a robust starting point for investigation. The protocols and models outlined in these application notes are adaptable and can guide researchers in designing rigorous preclinical studies to explore the therapeutic potential of this and other related flavonoid glycosides. Future studies should focus on determining the pharmacokinetic and pharmacodynamic profiles of this compound to establish optimal dosing and administration strategies for various disease models.
References
- 1. mdpi.com [mdpi.com]
- 2. Anticancer effects of gossypetin from Hibiscus sabdariffa in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gossypetin ameliorates 5xFAD spatial learning and memory through enhanced phagocytosis against Aβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gossypetin- based therapeutics for cognitive dysfunction in chronic unpredictable stress- exposed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Investigating the Effects of Gossypetin on Cardiovascular Function in Diet-Induced Pre-Diabetic Male Sprague Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoid gossypetin protects alveolar bone and limits inflammation in ligature-induced periodontitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Polyoxygenated Flavonol Gossypetin-3-O-β-d-Robinobioside from Caesalpinia gilliesii (Hook.) D. Dietr. and In Vivo Hepatoprotective, Anti-Inflammatory, and Anti-Ulcer Activities of the Leaf Methanol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Gossypetin targets the liver-brain axis to alleviate pre-existing liver fibrosis and hippocampal neuroinflammation in mice [frontiersin.org]
- 13. Gossypetin targets the liver-brain axis to alleviate pre-existing liver fibrosis and hippocampal neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gossypetin is a novel MKK3 and MKK6 inhibitor that suppresses esophageal cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Antioxidant Activity of Gossypetin 3-sophoroside-8-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside that can be isolated from plants such as Equisetum hyemale L. Flavonoids, a broad class of plant secondary metabolites, are recognized for their potential health benefits, largely attributed to their antioxidant properties. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. Consequently, the evaluation of the antioxidant capacity of novel compounds like this compound is a critical step in the drug development process.
These application notes provide detailed protocols for a battery of commonly employed in vitro and cell-based assays to comprehensively assess the antioxidant activity of this compound. The described methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay, the Ferric Reducing Antioxidant Power (FRAP) Assay, and the Cellular Antioxidant Activity (CAA) Assay. Adherence to these standardized protocols will enable researchers to generate reliable and comparable data on the antioxidant potential of this novel compound.
Data Presentation
A comprehensive assessment of antioxidant activity involves multiple assays that measure different aspects of antioxidant action, such as radical scavenging and reducing power. The results of these assays should be presented in a clear and structured format to facilitate comparison.
Table 1: Comparative Antioxidant Activity of Gossypetin and its Glycosides
| Compound | DPPH IC50 (µM) | ABTS TEAC (µmol TE/µmol) | FRAP TEAC (µmol TE/µmol) |
| This compound | To be determined | To be determined | To be determined |
| Gossypetin | 95.35[1] | 111.53 (mM/g)[1] | 155.24 (mM/g)[1] |
| Gossypin (Gossypetin 8-glucoside) | 63.10[1] | 41.68 (mM/g)[1] | 126.28 (mM/g)[1] |
| Trolox (Positive Control) | Varies by lab | 1.0 | 1.0 |
| Ascorbic Acid (Positive Control) | Varies by lab | Varies by lab | Varies by lab |
Note: IC50 (half-maximal inhibitory concentration) values for the DPPH assay represent the concentration of the compound required to scavenge 50% of the DPPH radicals. TEAC (Trolox Equivalent Antioxidant Capacity) values for ABTS and FRAP assays express the antioxidant capacity of the compound in relation to Trolox, a water-soluble vitamin E analog.The values for Gossypetin and Gossypin are provided for comparative purposes. The antioxidant activity of this compound needs to be experimentally determined.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[2] The reduction of the violet-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[3][4][5]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Positive controls: Ascorbic acid, Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.[3]
-
Preparation of Test Compound and Controls:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL or 1 mM) in methanol.
-
Prepare a series of dilutions from the stock solution to determine the IC50 value.
-
Prepare stock solutions of positive controls (Ascorbic acid or Trolox) in the same manner.
-
-
Assay Protocol:
-
In a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive controls to the wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control well, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.[2]
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[2]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured by the decrease in absorbance at 734 nm.[6][7]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate or Ammonium persulfate
-
Phosphate-buffered saline (PBS) or Ethanol
-
This compound
-
Positive control: Trolox
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound and a series of dilutions in the appropriate solvent.
-
Prepare a Trolox standard curve (e.g., 0-15 µM).
-
-
Assay Protocol:
-
In a 96-well microplate, add 10 µL of the various concentrations of the test compound or Trolox standards to the wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation:
-
The percentage of inhibition of ABTS•+ is calculated.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the Trolox standard curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[10]
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
This compound
-
Positive control: Trolox or Ferrous sulfate (B86663) (FeSO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[10]
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Test Compound and Control:
-
Prepare a stock solution of this compound and a series of dilutions.
-
Prepare a standard curve using Trolox or FeSO₄.
-
-
Assay Protocol:
-
In a 96-well microplate, add 10 µL of the various concentrations of the test compound or standards to the wells.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.[11]
-
-
Incubation and Measurement:
-
Calculation:
-
The antioxidant capacity is determined from the standard curve and expressed as Trolox or Fe²⁺ equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay is a cell-based method that measures the ability of a compound to prevent the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cultured cells.[12][13] DCFH-DA is a non-fluorescent compound that passively diffuses into cells, where it is deacetylated by cellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[12] Antioxidants can quench the ROS and inhibit the formation of DCF.
Materials:
-
Human hepatocarcinoma (HepG2) or other suitable adherent cell line
-
Cell culture medium (e.g., MEM)
-
Fetal bovine serum (FBS)
-
96-well black, clear-bottom tissue culture plates
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or another peroxyl radical initiator
-
This compound
-
Positive control: Quercetin (B1663063)
-
Fluorescence microplate reader
Procedure:
-
Cell Culture:
-
Loading with DCFH-DA and Treatment:
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells with PBS.
-
Add 100 µL of AAPH solution (a free radical initiator) to all wells to induce oxidative stress.[14]
-
-
Fluorescence Measurement:
-
Calculation:
-
The antioxidant activity is calculated by comparing the area under the curve (AUC) of the fluorescence intensity over time for the treated cells versus the control cells.
-
The results are often expressed as Quercetin Equivalents (QE).
-
Mandatory Visualization
Caption: Experimental workflow for assessing the antioxidant activity.
Caption: Nrf2-ARE signaling pathway activation by antioxidants.
References
- 1. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. assaygenie.com [assaygenie.com]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. researchgate.net [researchgate.net]
- 14. zen-bio.com [zen-bio.com]
Utilizing Gossypetin 3-sophoroside-8-glucoside as a Standard in Phytochemical Analysis
Application Note
Abstract
This document provides detailed application notes and protocols for the use of Gossypetin (B1671993) 3-sophoroside-8-glucoside as a reference standard in phytochemical analysis. It is intended for researchers, scientists, and professionals in drug development. The protocols cover sample preparation, quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), and spectrophotometric analysis. Additionally, relevant biological signaling pathways associated with the aglycone, gossypetin, are illustrated to provide a broader context for its potential pharmacological significance.
Introduction
Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside that can be isolated from the aerial parts of plants such as Equisetum hyemale L.[1]. As a member of the flavonoid family, it is of significant interest for its potential biological activities. The aglycone, gossypetin, has been reported to exhibit antioxidant, anti-inflammatory, and neuroprotective properties[2][3][4]. Accurate quantification of this and related compounds in plant extracts and formulated products is crucial for quality control, standardization, and further pharmacological investigation. This document outlines standardized procedures for the use of this compound as an analytical standard.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₃H₄₀O₂₃ | [2] |
| Molecular Weight | 804.66 g/mol | [2] |
| CAS Number | 77306-93-5 | [5] |
| Appearance | Typically a yellow or yellowish-green solid | [6] |
| Purity (as a standard) | ≥98% (HPLC) | [5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [7] |
| Storage | Store at 2-8°C. For stock solutions, store as aliquots in tightly sealed vials at -20°C for up to two weeks. | [7] |
Experimental Protocols
Standard Stock Solution Preparation
Objective: To prepare a concentrated stock solution of this compound for creating calibration curves and as a reference.
Materials:
-
This compound reference standard (≥98% purity)
-
Methanol (HPLC grade)
-
Analytical balance
-
Volumetric flasks (1 mL, 5 mL)
-
Micropipettes
Protocol:
-
Accurately weigh approximately 1.0 mg of this compound standard.
-
Transfer the weighed standard to a 1.0 mL volumetric flask.
-
Add a small amount of methanol to dissolve the standard completely.
-
Bring the flask to volume with methanol to achieve a final concentration of 1.0 mg/mL.
-
This stock solution can be further diluted to prepare working standards for calibration curves. For example, a series of dilutions ranging from 1 µg/mL to 100 µg/mL can be prepared for HPLC analysis.
Sample Preparation from Plant Material (Equisetum hyemale)
Objective: To extract flavonoids, including this compound, from plant material for analysis.
Materials:
-
Dried and powdered aerial parts of Equisetum hyemale
-
Methanol (75%) with 0.1% formic acid
-
Sonicator
-
Centrifuge
-
0.2 µm PVDF syringe filters
Protocol:
-
Weigh approximately 100 mg of the powdered plant material into a microcentrifuge tube.
-
Add 1.0 mL of 75% methanol with 0.1% formic acid.
-
Sonicate the sample for 30 minutes at room temperature.
-
Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the remaining pellet and pool the supernatants.
-
Filter the pooled supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial.
-
The sample is now ready for HPLC or LC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To quantify this compound in prepared samples using HPLC with UV detection. The following is a representative method adapted from the analysis of a similar gossypetin glycoside[8].
| Parameter | Condition |
| Instrument | HPLC system with a UV-Vis detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic: Acetonitrile / Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 272 nm or 384 nm (characteristic for flavonols)[6][8] |
| Injection Volume | 20 µL |
| Standard Curve | Prepare standards from 1 to 100 µg/mL in methanol. Plot peak area vs. concentration. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
Objective: For more sensitive and selective quantification and identification of this compound. This protocol is a general guide for flavonoid analysis[9][10].
| Parameter | Condition |
| Instrument | UHPLC system coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source. |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 10% B to 100% B over a suitable time gradient (e.g., 15-20 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Ionization Mode | ESI Negative |
| MS Parameters | Optimize capillary voltage, source temperature, and gas flows for the specific instrument. |
| Data Acquisition | Full scan for identification; Multiple Reaction Monitoring (MRM) for quantification using precursor and product ions. |
Expected MS Data:
-
Precursor Ion [M-H]⁻: ~803.2 m/z
-
Fragment Ions: Loss of glucoside and sophoroside moieties.
Signaling Pathways of Gossypetin (Aglycone)
While the direct signaling pathways of this compound are not extensively characterized, the aglycone, gossypetin, has been shown to modulate several key cellular pathways. Understanding these provides insight into the potential biological effects after deglycosylation in vivo.
Anti-Inflammatory Signaling Pathway
Gossypetin has been shown to alleviate inflammation by targeting the ROS-JNK and NF-κB signaling pathways[2][11]. It reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[3].
Apoptosis Induction in Cancer Cells
Gossypetin can induce apoptosis in cancer cells through the intrinsic pathway, involving the upregulation of the pro-apoptotic protein Bax and subsequent activation of caspase-3[12].
Conclusion
This compound is a valuable reference standard for the phytochemical analysis of plant extracts and related products. The protocols provided herein offer a framework for its accurate quantification using standard analytical techniques. The illustrated signaling pathways of its aglycone, gossypetin, underscore the importance of such quantitative studies for understanding the potential therapeutic applications of natural products. Researchers should validate these methods for their specific matrix and instrumentation to ensure accurate and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scilit.com [scilit.com]
- 3. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS No:77306-93-5, CasNo.77306-93-5 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. phytojournal.com [phytojournal.com]
- 9. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 10. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 11. The Potential Role of Gossypetin in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vitro Formulation of Gossypetin 3-sophoroside-8-glucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vitro evaluation of Gossypetin (B1671993) 3-sophoroside-8-glucoside, a flavonol glycoside with potential antioxidant and anti-inflammatory properties. Due to the limited availability of specific physicochemical data for this particular glycoside, the following protocols are based on established methods for similar flavonoids and provide guidance for determining optimal conditions.
Compound Information and Handling
Gossypetin 3-sophoroside-8-glucoside is a complex flavonoid glycoside. Like many high molecular weight polyphenols, it is expected to have low aqueous solubility.
Storage and Stability: Store the solid compound at -20°C in a desiccated environment. Stock solutions in organic solvents should be stored in tightly sealed vials at -20°C for up to two weeks to maintain stability. Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation. Flavonoids can be unstable in cell culture media; therefore, it is recommended to prepare fresh dilutions for each experiment.
Formulation for In Vitro Studies
The primary challenge in working with this compound is its presumed low water solubility. The following protocol outlines the preparation of a stock solution and subsequent dilutions for cell culture applications.
2.1. Solubility Determination
It is crucial to determine the solubility of your specific batch of this compound. Based on data for the related compound gossypin (B190354) (gossypetin-8-O-glucoside), which has a solubility of 25 mg/mL in DMSO, a similar range can be expected.
Table 1: Estimated Solubility of Gossypetin Glycosides
| Solvent | Estimated Solubility of Gossypin | Recommended Starting Concentration for Solubility Test |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | 10 - 30 mg/mL |
| Ethanol | Data not available for gossypin | 1 - 10 mg/mL |
| Methanol | Soluble | 1 - 10 mg/mL |
| Pyridine | Soluble | To be determined by the user |
Protocol for Solubility Testing:
-
Weigh out a small, precise amount of this compound (e.g., 1-5 mg).
-
Add a measured volume of the test solvent (e.g., 100 µL of DMSO) to achieve the highest target concentration.
-
Vortex vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate for 5-10 minutes.
-
If dissolution is still incomplete, add additional solvent in measured increments until the compound is fully dissolved.
-
The final concentration at which the compound completely dissolves is the determined solubility.
2.2. Preparation of Stock and Working Solutions
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-20 mM).
-
For cell-based assays, prepare intermediate dilutions of the stock solution in DMSO.
-
The final working concentrations are prepared by diluting the intermediate solutions directly into the cell culture medium.
-
Crucially, the final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Starting Concentration Range | Reference (for related compounds) |
| Cellular Antioxidant Activity | 1 - 100 µM | |
| Anti-inflammatory (Cytokine Inhibition) | 5 - 50 µM | |
| NF-κB Signaling | 5 - 50 µM |
Experimental Protocols and Workflows
The following are detailed protocols for assessing the antioxidant and anti-inflammatory potential of this compound in vitro.
3.1. General Experimental Workflow
Caption: General workflow for in vitro testing of this compound.
3.2. Protocol: Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of the compound to inhibit intracellular reactive oxygen species (ROS) generation.
Materials:
-
Human hepatocarcinoma (HepG2) cells or other suitable cell line.
-
96-well black, clear-bottom tissue culture plates.
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution.
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) as a peroxyl radical generator.
-
Quercetin (as a positive control).
-
Phosphate-buffered saline (PBS).
-
Cell culture medium.
Protocol:
-
Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound and 25 µM DCFH-DA in culture medium for 1 hour. Include wells for a vehicle control (DMSO) and a positive control (quercetin).
-
Remove the treatment medium and wash the cells with PBS.
-
Add 600 µM ABAP solution to all wells to induce oxidative stress.
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
Data Analysis: Calculate the area under the curve (AUC) for each concentration. The percent inhibition of ROS production is calculated relative to the vehicle control. Determine the IC50 value from the dose-response curve.
3.3. Protocol: Inhibition of Pro-inflammatory Cytokine Production
This protocol uses an ELISA to quantify the reduction of pro-inflammatory cytokines, such as TNF-α or IL-6, in stimulated immune cells.
Materials:
-
RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Lipopolysaccharide (LPS) from E. coli.
-
ELISA kits for TNF-α and IL-6.
-
Cell culture medium (e.g., DMEM or RPMI-1640).
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production. Include an unstimulated control group.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
Data Analysis: Generate dose-response curves for the inhibition of each cytokine. Calculate the IC50 values.
3.4. Protocol: NF-κB Luciferase Reporter Assay
This assay measures the inhibition of the NF-κB signaling pathway.
Materials:
-
HEK293T cells or another easily transfectable cell line.
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
TNF-α as a stimulator of the NF-κB pathway.
-
Dual-luciferase reporter assay system.
-
White, opaque 96-well plates.
Protocol:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, re-plate the transfected cells into a white, opaque 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated vehicle control. Determine the IC50 value.
Signaling Pathway Diagram
NF-κB Signaling Pathway and Potential Inhibition by this compound
Caption: Potential inhibition of the NF-κB signaling pathway by a gossypetin derivative.
Application Notes and Protocols for Gossypetin 3-sophoroside-8-glucoside in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypetin (B1671993) 3-sophoroside-8-glucoside is a flavonol glycoside that can be isolated from the aerial parts of Equisetum hyemale L.[1]. As a member of the flavonoid family, it is structurally related to Gossypetin, a compound that has demonstrated significant anti-inflammatory and antioxidant properties in various research models[2][3]. The therapeutic potential of Gossypetin and its derivatives is attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways, and to reduce the production of pro-inflammatory mediators including nitric oxide (NO) and various cytokines[3][4].
These application notes provide a comprehensive overview of the use of Gossypetin 3-sophoroside-8-glucoside in in vitro anti-inflammatory research. Due to the limited availability of specific data for this particular glycoside, the information presented herein is substantially based on studies conducted with its aglycone, Gossypetin, and other related flavonoid glycosides. The provided protocols are established methods for assessing anti-inflammatory activity and can be adapted for the evaluation of this compound.
Data Presentation
The following tables summarize representative quantitative data for the anti-inflammatory effects of Gossypetin. These data can serve as a benchmark for evaluating the activity of this compound.
Table 1: Effect of Gossypetin on Pro-inflammatory Cytokine Production in MG-63 Human Osteosarcoma Cells
| Treatment | IL-1β Production (relative to control) | IL-6 Production (relative to control) | IL-12p70 Production (relative to control) |
| Pro-inflammatory Stimulus (Control) | 100% | 100% | 100% |
| Pro-inflammatory Stimulus + Gossypetin (40 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Data adapted from a study on the effects of Gossypetin on cytokine production. In this study, MG-63 cells were pre-incubated with 40 µmol/L gossypetin for 1.5 hours, followed by stimulation with a pro-inflammatory cytokine mixture (10 ng/mL each of TNF, IL-1β, and IFN-γ) for 24 hours. The levels of cytokines in the culture supernatants were then measured and normalized to the control group that received only the pro-inflammatory stimulus[4].
Signaling Pathways and Experimental Workflows
Diagram 1: General Experimental Workflow for In Vitro Anti-inflammatory Assessment
Caption: Workflow for evaluating the anti-inflammatory effects of a test compound.
Diagram 2: Simplified NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB inflammatory signaling pathway.
Diagram 3: Simplified MAPK Signaling Pathway
Caption: Modulation of the MAPK inflammatory signaling pathway.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for treating RAW 264.7 murine macrophages to induce an inflammatory response.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2[5].
Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plate for Griess assay, 24-well plate for ELISA, 6-well plate for Western blot) at a suitable density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) should also be included.
-
Incubate the cells for a pre-treatment period (e.g., 1-2 hours).
-
Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control[5].
-
Incubate the cells for the desired time period depending on the subsequent assay (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent: A mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite (for standard curve).
-
96-well microplate reader.
Protocol:
-
After the treatment period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate[5].
-
Add 100 µL of Griess reagent to each supernatant sample[5].
-
Incubate the plate at room temperature for 10-15 minutes, protected from light[5].
-
Measure the absorbance at 540 nm using a microplate reader[5].
-
Prepare a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples[5].
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol is for the quantification of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using a sandwich ELISA kit.
Protocol:
-
Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest overnight at 4°C[6].
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20)[6].
-
Block the plate with a blocking buffer (e.g., 10% FBS in PBS) for 1-2 hours at room temperature to prevent non-specific binding[6].
-
Add cell culture supernatants and a series of cytokine standards to the wells and incubate for 2 hours at room temperature[6].
-
Wash the plate as described in step 2.
-
Add the biotinylated detection antibody and incubate for 1 hour at room temperature[7].
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate, then incubate for 30-60 minutes.
-
After a final wash, add the TMB substrate and incubate until a color develops. Stop the reaction with a stop solution (e.g., 2N H2SO4)[6].
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations in the samples based on the standard curve[6].
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol is used to assess the activation of key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) signaling pathways.
Protocol:
-
Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer[8].
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane[8].
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-p38, anti-p38) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Flavonoid gossypetin protects alveolar bone and limits inflammation in ligature-induced periodontitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 7. Cytokine Elisa [bdbiosciences.com]
- 8. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes and Protocols for Antiviral Screening of Gossypetin 3-sophoroside-8-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gossypetin 3-sophoroside-8-glucoside is a flavonol glycoside that has been isolated from natural sources such as the aerial parts of Equisetum hyemale L.[1]. As a member of the flavonoid class of phytochemicals, it belongs to a group of compounds known for a wide range of biological activities, including antioxidant, anti-inflammatory, and potential antiviral properties[2]. Recent computational studies have highlighted Gossypetin derivatives as putative inhibitors of viral proteases, particularly the 3-Chymotrypsin-Like Protease (3CLpro) of SARS-CoV-2, which is a critical enzyme for viral replication[3][4][5][6]. These in silico findings suggest that this compound and related compounds could be promising candidates for the development of novel antiviral therapeutics[3][5].
The functional importance of 3CLpro in the viral life cycle makes it an attractive target for the development of effective antiviral drugs[3][6]. Molecular docking studies have been conducted to evaluate the binding affinity of Gossypetin derivatives to the active site of SARS-CoV-2 3CLpro[3][5]. While these computational results are encouraging, experimental validation through in vitro and cell-based assays is essential to confirm the antiviral activity and elucidate the mechanism of action of this compound.
These application notes provide a summary of the current computational data and detailed protocols for the experimental antiviral screening of this compound. The protocols are designed to guide researchers in assessing the cytotoxicity, viral inhibition, and specific enzymatic inhibition of this compound.
Data Presentation
Currently, the available data on the antiviral potential of this compound and its close derivatives are primarily from in silico molecular docking studies. The following table summarizes the findings from a computational study on Gossypetin derivatives against the SARS-CoV-2 3CLpro.
Table 1: Summary of In Silico Molecular Docking Data for Gossypetin Derivatives against SARS-CoV-2 3CLpro
| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) | Number of H-Bonds | Interacting Residues in 3CLpro Active Site | Reference |
| Gossypetin-3'-O-glucoside (G3'G) | -8.7 | 249.23 | >10 | Not explicitly detailed | [3][6] |
| Gossypetin-3-Glucoside (G3G) | -8.6 | 297.82 | >10 | Not explicitly detailed | [6] |
| Gossypetin-8-Glucoside (G8G) | -8.5 | 356.54 | >10 | Not explicitly detailed | [6] |
Note: The data presented is based on computational models and requires experimental validation.
Experimental Protocols
To experimentally validate the antiviral potential of this compound, a series of in vitro assays should be performed. The following protocols provide detailed methodologies for these key experiments.
Cytotoxicity Assay (MTS Assay)
Prior to evaluating antiviral activity, it is crucial to determine the cytotoxicity of this compound in the host cell line to be used for antiviral assays. The MTS assay is a colorimetric method for assessing cell viability.
Protocol:
-
Cell Seeding:
-
Seed a 96-well plate with host cells (e.g., Vero E6 for coronaviruses) at a density that will result in 80-90% confluency after 24 hours of incubation.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO)[7].
-
Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations to be tested.
-
Remove the medium from the seeded cells and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include wells with medium only (no cells) for background subtraction and wells with untreated cells as a viability control[8].
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Prepare the MTS reagent according to the manufacturer's instructions. This typically involves mixing the MTS solution with an electron coupling reagent like PES[8].
-
Add 20 µL of the prepared MTS reagent to each well[8].
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO₂ incubator, protected from light[9].
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader[8].
-
Subtract the average absorbance of the background control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
-
Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Protocol:
-
Cell Seeding:
-
Seed 6-well or 12-well plates with a suitable host cell line to form a confluent monolayer overnight[10].
-
-
Virus and Compound Preparation:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Dilute the virus stock to a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well)[11].
-
In separate tubes, mix equal volumes of each compound dilution with the diluted virus. Also, prepare a virus control (virus with medium) and a cell control (medium only)[11].
-
Incubate the virus-compound mixtures at 37°C for 1 hour[11].
-
-
Infection:
-
Wash the confluent cell monolayers with sterile PBS.
-
Add the virus-compound mixtures to the respective wells and incubate for 1-2 hours at 37°C to allow for viral adsorption[11].
-
-
Overlay and Incubation:
-
Aspirate the inoculum from the wells.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or carboxymethyl cellulose) to restrict virus spread[1][11].
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus)[11].
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells with a solution such as 10% formalin.
-
Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet) to visualize the plaques[12].
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
-
3CL Protease (3CLpro) Inhibition Assay
This is a biochemical assay to directly measure the inhibitory effect of this compound on the activity of the 3CLpro enzyme.
Protocol:
-
Reagent Preparation:
-
Obtain or prepare purified recombinant 3CLpro enzyme.
-
Use a fluorogenic substrate for 3CLpro, which upon cleavage by the enzyme, releases a fluorescent signal[6].
-
Prepare an assay buffer (e.g., Tris-HCl buffer with appropriate salts and reducing agents like DTT)[13].
-
Prepare serial dilutions of this compound in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well or 384-well black plate, add the 3CLpro enzyme to each well, except for the no-enzyme control wells.
-
Add the different concentrations of this compound to the wells. Include a positive control inhibitor (e.g., GC376) and a no-compound control (enzyme only)[6].
-
Pre-incubate the enzyme with the compound for a defined period (e.g., 15-60 minutes) at room temperature or 37°C[13].
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Calculate the rate of the enzymatic reaction (increase in fluorescence over time) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the no-compound control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. Virology through numbers: Plaque and TCID50 assays - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 3. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 4. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. A simplified cell-based assay to identify coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: LC-MS/MS Method for the Detection of Gossypetin 3-sophoroside-8-glucoside in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gossypetin (B1671993) 3-sophoroside-8-glucoside is a complex flavonol glycoside found in certain plant species, such as those from the Equisetum genus (e.g., Equisetum hyemale)[1]. As a polyhydroxylated flavonoid, it is presumed to possess significant antioxidant properties, making it a compound of interest for pharmaceutical and nutraceutical research. The intricate structure, featuring a trisaccharide moiety composed of a sophorose (two glucose units) and a glucose attached to the gossypetin aglycone, necessitates a highly sensitive and specific analytical method for its detection and quantification in complex plant matrices. This application note details a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of Gossypetin 3-sophoroside-8-glucoside.
Analytical Principle
The method employs reversed-phase UPLC for the chromatographic separation of this compound from other phytochemicals in the plant extract. The separation is based on the compound's polarity. Following chromatographic separation, the analyte is introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in negative ion mode is utilized to generate the deprotonated molecule [M-H]⁻. This precursor ion is then subjected to collision-induced dissociation (CID) to produce characteristic product ions. The specific transition from the precursor ion to a designated product ion is monitored using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity for quantification.
Experimental Protocols
1. Sample Preparation: Solid-Liquid Extraction (SLE)
This protocol is designed for the extraction of polar flavonoid glycosides from dried plant material.
-
Materials:
-
Dried and powdered plant material
-
80% Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters (e.g., PTFE or PVDF)
-
-
Procedure:
-
Weigh 100 mg of the homogenized, dried plant powder into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol to the tube.
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Place the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
For exhaustive extraction, repeat the process by adding another 1.5 mL of 80% methanol to the pellet, repeating steps 3-5, and pooling the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
2. UPLC-MS/MS Analysis
-
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
-
Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 8.0 60 40 9.0 5 95 10.0 5 95 10.1 95 5 | 12.0 | 95 | 5 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
3. Method Validation Parameters (Typical)
As quantitative data for this compound is not widely published, the following table represents typical performance characteristics expected from a validated LC-MS/MS method for complex flavonoid glycosides. These values should be established experimentally in the laboratory.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy/Recovery (%) | 85 - 115% |
4. Quantitative Data Summary
The following table structure should be used to report the quantitative results from the analysis of plant extracts.
| Sample ID | Concentration (µg/g) | Standard Deviation | %RSD |
| Extract 1 | Value | Value | Value |
| Extract 2 | Value | Value | Value |
| Extract 3 | Value | Value | Value |
Data Presentation
MS/MS Fragmentation of this compound
The molecular formula for this compound is C₃₃H₄₀O₂₃, with a molecular weight of 804.66 g/mol [1]. In negative ion mode ESI, the precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 803.65. The fragmentation in the collision cell is expected to proceed via sequential loss of the sugar moieties. The sophorose unit at position 3 is a disaccharide of two glucose units (324 Da), and the glucose at position 8 is a monosaccharide (162 Da).
The proposed fragmentation pathway involves:
-
Loss of the sophorose moiety (-324 Da) from the precursor ion.
-
Loss of the glucose moiety (-162 Da) from the precursor ion.
-
Sequential loss of both sugar units.
-
Fragmentation of the gossypetin aglycone itself.
Proposed MRM Transitions
Based on the predicted fragmentation, the following MRM transitions can be used for detection and quantification. The most abundant and stable fragment should be used for quantification, while a second fragment can be used for confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | 803.65 | 479.08 ([M-H-sophorose]⁻) | 641.12 ([M-H-glucose]⁻) |
| 317.03 (Gossypetin aglycone) |
Note: The optimal collision energies for each transition must be determined experimentally.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Predicted fragmentation of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Gossypetin 3-sophoroside-8-glucoside for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Gossypetin 3-sophoroside-8-glucoside for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a flavonol glycoside, a type of flavonoid found in plants like Equisetum hyemale L.[1] Like many flavonoids, it possesses poor water solubility due to its complex and largely hydrophobic structure. This low aqueous solubility can lead to precipitation in cell culture media, making it difficult to achieve the desired concentrations for in vitro assays and obtain reliable experimental results.
Q2: What are the initial signs of solubility problems with this compound in my cell culture?
A2: You may observe the following signs:
-
Visible Precipitate: The most obvious sign is the formation of a solid substance, which can appear as fine particles, crystals, or a film in your culture vessel.
-
Cloudiness or Turbidity: The cell culture medium may appear hazy or cloudy after adding the compound.
-
Inconsistent Experimental Results: Poor solubility can lead to a lower effective concentration of the compound in your experiments, resulting in variability and lack of reproducibility in your data.
Q3: What solvents are recommended for dissolving this compound?
A3: Based on supplier information, Dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol, and ethanol (B145695) are suitable solvents for this compound.[2] For cell culture applications, DMSO is the most commonly used solvent due to its high solubilizing power for hydrophobic compounds and its miscibility with aqueous media.[3][4]
Q4: What is the maximum recommended concentration of DMSO in cell culture?
A4: To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[3][5] Many cell lines can tolerate up to 1%, but sensitive cells, such as primary cells, may be affected at concentrations above 0.1%.[3] It is crucial to include a vehicle control (medium with the same final DMSO concentration without the compound) in your experiments to account for any solvent effects.
Q5: How can I improve the solubility of this compound in my cell culture medium?
A5: Beyond using a co-solvent like DMSO, another effective method is to use cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like flavonoids, forming water-soluble inclusion complexes.[6] This can significantly enhance the solubility and stability of the compound in aqueous solutions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve common issues encountered when preparing solutions of this compound for cell culture.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon adding stock solution to media | Solvent Shock: Rapid change in solvent polarity when adding a concentrated DMSO stock to the aqueous medium. | 1. Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed (37°C) media, mix gently, and then add this intermediate dilution to the rest of the media.[5] 2. Slow Addition: Add the stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even dispersion. |
| High Final Concentration: The desired concentration of the compound exceeds its solubility limit in the cell culture medium. | 1. Determine Maximum Solubility: Perform a solubility test to find the highest concentration of the compound that remains in solution in your specific cell culture medium (see Experimental Protocols). 2. Lower the Working Concentration: If possible, adjust your experimental design to use a lower, soluble concentration of the compound. | |
| Low Temperature: Cell culture medium is used directly from the refrigerator. | Pre-warm Media: Always pre-warm your cell culture medium to 37°C before adding the compound stock solution. | |
| Precipitation after a period of incubation | Compound Instability: The compound may degrade or aggregate over time at 37°C. | 1. Fresh Media Changes: For long-term experiments, consider changing the media with a freshly prepared compound solution every 24-48 hours. 2. Use of Cyclodextrins: Encapsulating the compound in cyclodextrins can improve its stability in the culture medium.[6] |
| Interaction with Media Components: Components in the media, such as proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility. | 1. Reduce Serum Concentration: If your experiment allows, try reducing the percentage of FBS in your culture medium. 2. Test in Serum-Free Media: Determine the solubility of your compound in a serum-free version of your medium. | |
| Media Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, leading to precipitation. | Maintain Humidity: Ensure proper humidification in your incubator and use appropriate culture plates or flasks to minimize evaporation. | |
| Inconsistent or no biological effect | Precipitation Not Visually Obvious: Micro-precipitation may occur, reducing the effective concentration of the compound without being easily visible. | Microscopic Examination: Before treating your cells, take a small aliquot of your final compound solution and examine it under a microscope to check for any crystalline structures. |
| Incorrect Stock Concentration: The compound may not be fully dissolved in the initial stock solution. | Ensure Complete Dissolution of Stock: When preparing your DMSO stock, ensure the compound is completely dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution. Visually inspect the stock solution for any particulate matter before use. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 10 mM). One supplier offers a pre-made 10 mM solution in DMSO.
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for a short period to aid dissolution.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of the compound in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
To do this, add the required volume of the stock solution to the medium. Ensure the final DMSO concentration remains consistent and non-toxic across all dilutions.
-
Immediately after adding the stock solution, gently mix each dilution.
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) for a period relevant to your experiment (e.g., 24 hours).
-
Visually inspect each dilution for any signs of precipitation (cloudiness, crystals).
-
For a more sensitive assessment, examine a small drop of each dilution under a microscope to check for micro-precipitates.[7]
-
The highest concentration that remains clear and free of precipitate is the maximum soluble concentration for your specific experimental conditions.
Protocol 3: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) - General Method
Objective: To prepare a stock solution of this compound with enhanced aqueous solubility using HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or cell culture medium
-
Stir plate and stir bar
Procedure:
-
Prepare a solution of HP-β-CD in deionized water or your cell culture medium. A common starting concentration is 1-5% (w/v).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring. A molar ratio of 1:1 or 1:2 (compound:cyclodextrin) is a good starting point.
-
Continue to stir the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
-
The resulting solution, containing the water-soluble complex, can then be sterile-filtered and used for your cell culture experiments.
-
It is advisable to determine the actual concentration of the solubilized compound in the final solution.
Data Presentation
Table 1: Recommended Solvents and DMSO Concentration Limits
| Solvent | Recommended for Stock Solution | Maximum Final Concentration in Cell Culture | Notes |
| DMSO | Yes | < 0.5% (general), < 0.1% (sensitive cells)[3] | Most common and effective co-solvent. Always include a vehicle control. |
| Ethanol | Yes | < 0.5% | Can have biological effects on its own. |
| Methanol | Yes | Not generally recommended for live cell culture due to toxicity. | Primarily for analytical purposes. |
| Pyridine | Yes | Not recommended for cell culture due to high toxicity. | For chemical synthesis or analysis. |
Visualizations
Experimental Workflow for Preparing Working Solutions
References
Stability issues of Gossypetin 3-sophoroside-8-glucoside in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gossypetin (B1671993) 3-sophoroside-8-glucoside. Given the limited direct stability data for this specific compound, this guide draws upon general principles of flavonoid glycoside chemistry to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Gossypetin 3-sophoroside-8-glucoside and what are its potential applications?
This compound is a flavonol glycoside that can be isolated from the aerial parts of Equisetum hyemale L.[1][2][3]. Flavonoids, as a class, are known for a variety of biological activities, and gossypetin derivatives have been studied for their potential as antioxidants and in other therapeutic areas[4][5]. Gossypetin itself has been investigated for its role in ameliorating spatial learning and memory by enhancing phagocytosis against Aβ in Alzheimer's disease models and for its anti-inflammatory and anti-proliferative properties[5][6].
Q2: What are the primary factors that can affect the stability of this compound in solution?
The stability of flavonoid glycosides like this compound in solution is influenced by several factors, including:
-
pH: Flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline solutions[7].
-
Temperature: Higher temperatures can accelerate the degradation of flavonoids[8].
-
Light: Exposure to light, particularly UV light, can lead to the degradation of flavonoids[9].
-
Oxygen: The presence of oxygen can contribute to the oxidative degradation of flavonoids[9].
-
Solvents: The choice of solvent can impact stability. While soluble in solvents like DMSO, pyridine, methanol, and ethanol, long-term stability in these solutions, especially at room temperature, may be a concern[10].
-
Enzymes: The presence of glycosidase enzymes can lead to the hydrolysis of the glycosidic bonds.
Q3: How should I store this compound, both in solid form and in solution?
For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years)[6].
-
In Solution: Prepare solutions fresh for immediate use whenever possible. If stock solutions need to be prepared in advance, it is recommended to store them as aliquots in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month[6][10].
Troubleshooting Guides
Problem 1: Low or inconsistent biological activity in my experiments.
This could be due to the degradation of this compound in your experimental setup.
Troubleshooting Steps:
-
Verify Compound Integrity: Before starting your experiment, confirm the purity of your compound using analytical techniques like HPLC.
-
Control for Environmental Factors:
-
pH: Ensure your experimental buffer is in the optimal pH range for flavonoid stability (typically acidic).
-
Temperature: Avoid high temperatures during your experimental procedures. If heating is necessary, minimize the duration.
-
Light: Protect your solutions from light by using amber vials or covering your containers with aluminum foil.
-
-
Fresh Solutions: Prepare solutions of this compound immediately before use.
-
Inert Atmosphere: For sensitive experiments, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Problem 2: Unexpected peaks appearing in my HPLC analysis over time.
The appearance of new peaks in your chromatogram is a strong indication of compound degradation.
Troubleshooting Steps:
-
Analyze Degradation Products: If possible, use LC-MS to identify the degradation products. This can provide clues about the degradation pathway (e.g., hydrolysis of glycosidic bonds, oxidation of the flavonoid core).
-
Review Storage Conditions: Ensure that both solid and solution stocks are stored at the recommended temperatures and protected from light.
-
Evaluate Solvent: If you are using a solvent for an extended period, consider its potential to contribute to degradation. Test the stability in a different solvent if possible.
-
Check for Contamination: Rule out any microbial or enzymatic contamination that could be degrading the compound.
Data Presentation
Table 1: General Stability Profile of Flavonoid Glycosides in Solution
| Parameter | Condition | Expected Stability of this compound | Rationale |
| pH | Acidic (pH < 6) | More Stable | The flavylium (B80283) cation form is more stable at acidic pH. |
| Neutral (pH 7) | Moderately Stable | Susceptible to degradation over time. | |
| Alkaline (pH > 8) | Unstable | Prone to rapid degradation and structural rearrangement[7]. | |
| Temperature | -80°C to -20°C | High Stability | Recommended for long-term storage of solutions[6]. |
| 4°C | Moderate Stability | Suitable for short-term storage. | |
| Room Temperature | Low Stability | Degradation can occur, especially with prolonged exposure. | |
| > 40°C | Unstable | Thermal degradation is likely to occur[8]. | |
| Light | Dark | High Stability | Protection from light is crucial. |
| Ambient Light | Moderate Stability | Gradual degradation can be expected. | |
| UV Light | Unstable | Rapid degradation is likely[9]. | |
| Oxygen | Anaerobic | High Stability | Minimizes oxidative degradation. |
| Aerobic | Low Stability | Oxygen can contribute to the degradation of the flavonoid structure[9]. |
Experimental Protocols
General Protocol for Preparing Solutions of this compound:
-
Weighing: Accurately weigh the required amount of this compound powder in a suitable vial.
-
Solvent Addition: Add the desired solvent (e.g., DMSO, ethanol) to the vial. It is recommended to start with a small amount of solvent to ensure the compound dissolves completely.
-
Dissolution: Gently vortex or sonicate the solution to aid dissolution. Avoid excessive heating.
-
Dilution: Once dissolved, dilute the stock solution to the desired final concentration using the appropriate buffer or media for your experiment.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes in tightly sealed, light-protected vials and store at -20°C or -80°C[6].
Mandatory Visualizations
Caption: A generalized experimental workflow for using this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. abmole.com [abmole.com]
- 7. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound | CAS:77306-93-5 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Gossypetin 3-sophoroside-8-glucoside Extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low-yield extraction of Gossypetin 3-sophoroside-8-glucoside.
Troubleshooting Guide: Overcoming Low Yield
This guide addresses common problems encountered during the extraction and purification of this compound, offering potential causes and recommended solutions in a direct question-and-answer format.
Problem Area 1: Raw Material and Preparation
Question: My crude extract appears to have a very low concentration of the target compound. What could be the issue with my starting material?
Answer: The quality and preparation of the plant material are critical first steps that significantly impact the final yield. Several factors could be at play:
-
Incorrect Plant Source or Chemotype: The concentration of specific secondary metabolites can vary significantly between plant species and even within different chemotypes of the same species.
-
Improper Harvesting Time: The concentration of flavonoids can fluctuate with the plant's developmental stage, season, and even time of day.
-
Solution: Consult phytochemical literature for the optimal harvesting time for flavonoids in your chosen plant species. If this is not documented, a preliminary study comparing different harvest times may be necessary.
-
-
Poor Post-Harvest Handling: Improper drying and storage can lead to the enzymatic or oxidative degradation of flavonoid glycosides.
-
Solution: Plant material should be dried promptly after harvesting at a controlled temperature (e.g., 40-60°C) to deactivate degradative enzymes. Store the dried, powdered material in a cool, dark, and dry place in an airtight container to prevent degradation.
-
-
Inadequate Particle Size: If the solvent cannot effectively penetrate the plant tissue, the extraction will be inefficient.
-
Solution: Grind the dried plant material to a fine, uniform powder. A smaller particle size increases the surface area available for extraction, leading to better solvent penetration and higher efficiency.
-
Problem Area 2: Extraction Process
Question: I've followed a standard flavonoid extraction protocol, but my yield is still poor. How can I optimize the extraction step?
Answer: The choice of extraction method and the optimization of its parameters are crucial for maximizing yield. Consider the following:
-
Inefficient Extraction Method: Simple maceration or percolation can be time-consuming and result in lower yields compared to more advanced techniques.
-
Solution: Employ energy-assisted extraction methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These techniques use acoustic and microwave energy, respectively, to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time and solvent consumption.
-
-
Suboptimal Solvent System: The polarity of the solvent must be well-matched to the target compound. This compound is a highly glycosylated and thus polar molecule.
-
Solution: Use polar solvents. Aqueous mixtures of ethanol (B145695) or methanol (B129727) are highly effective. For Equisetum hyemale, ethanol concentrations between 50-90% have been shown to be effective for extracting total phenolics. For total flavonoids from Abelmoschus manihot, an ethanol concentration of around 65-66% has been identified as optimal in ultrasonic-assisted methods.[3]
-
-
Non-ideal Extraction Parameters: Temperature, time, and the solid-to-liquid ratio all have a significant impact on extraction efficiency.
-
Solution: Systematically optimize these parameters. Elevated temperatures can increase solubility and diffusion rates, but excessive heat can cause degradation. For UAE, typical temperatures range from 40-60°C. Ensure the extraction time is sufficient for the solvent to penetrate the matrix, and use an adequate solid-to-liquid ratio to ensure proper mixing and prevent saturation of the solvent.
-
Problem Area 3: Purification and Isolation
Question: I seem to be losing a significant amount of the compound during the purification stages. Why is this happening?
Answer: Purification is often where the most significant losses occur, especially with complex extracts containing multiple similar compounds, as is common with Equisetum species.[4]
-
Co-precipitation with Impurities: In crude extracts, the target compound may precipitate along with other less soluble impurities, leading to losses.
-
Solution: Perform a preliminary fractionation step. For instance, after obtaining a crude hydroalcoholic extract, you can perform liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to remove non-polar and moderately polar impurities before proceeding to chromatography.
-
-
Irreversible Adsorption or Degradation on Column: The choice of stationary phase for column chromatography is critical. Highly active stationary phases can cause irreversible adsorption or degradation of the target compound.
-
Solution: Use appropriate chromatography media. For flavonoid glycosides, macroporous resins (e.g., Diaion® HP-20) are excellent for initial cleanup and enrichment. For fine purification, Sephadex® LH-20 is widely used for separating polyphenols based on size and polarity, minimizing the risk of degradation.
-
-
Poor Resolution in Chromatography: If the target compound co-elutes with other similar flavonoids, it can be difficult to obtain a pure fraction, leading to apparent low yield.
-
Solution: Optimize your chromatographic method. This involves testing different solvent systems (mobile phases) for column chromatography or developing a specific gradient for High-Performance Liquid Chromatography (HPLC). Monitor fractions closely using Thin-Layer Chromatography (TLC) or analytical HPLC to ensure clean separation.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it found?
A1: this compound (CAS No: 77306-93-5) is a complex flavonol glycoside. It is a derivative of gossypetin, which is a hexahydroxyflavone. This compound has been identified in the aerial parts of Equisetum hyemale L. (Scouring Rush) and the herbs of Abelmoschus manihot.[1][2]
Q2: What kind of yield can I realistically expect for this compound?
A2: Specific yield data for this compound is not widely published. Yields of natural products are highly variable and depend on the plant source, quality, and the extraction and purification methods used. Based on data for similar complex glycosides and total flavonoids from the source plants, the yield of the purified compound is expected to be low, likely in the range of 0.05% to 0.5% of the dry plant weight. For instance, the extraction of a different isomer, gossypetin-3'-O-glucoside, from another plant yielded 0.1% after purification.[5]
Q3: Which extraction method is best for maximizing yield?
A3: While traditional methods like Soxhlet extraction can be effective, modern energy-assisted methods are generally superior for maximizing yield and efficiency. Ultrasound-Assisted Extraction (UAE) is highly recommended as it operates at lower temperatures than MAE, reducing the risk of thermal degradation of the glycoside bonds. It has been shown to be effective for extracting total flavonoids from Abelmoschus manihot.[3]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the most common and reliable method for quantifying specific flavonoids.[6] This technique allows for the separation of the target compound from other components in the extract and its quantification based on its UV absorbance compared to a pure standard. If a pure standard is unavailable, LC-MS/MS can be used for tentative identification and relative quantification.[4]
Data Presentation: Extraction Parameters
Table 1: Key Factors Influencing Flavonoid Glycoside Extraction Yield
| Parameter | Effect on Yield | Rationale & Considerations |
| Solvent Type | High | The polarity of the solvent must match the polar nature of the glycoside. Aqueous ethanol or methanol are typically most effective. |
| Solvent Conc. | High | The water content in the alcohol mixture is crucial for swelling the plant matrix and solubilizing the polar glycoside. Optimal concentrations often range from 50-80%. |
| Temperature | Medium | Higher temperatures increase solubility and diffusion but can cause degradation of the glycosidic bonds if excessive (>70°C). |
| Extraction Time | Medium | Sufficient time is needed for the solvent to penetrate the plant material. Energy-assisted methods (UAE, MAE) drastically reduce the required time from hours to minutes. |
| Solid-to-Liquid Ratio | Medium | A lower ratio (more solvent) ensures a high concentration gradient, promoting extraction. However, this also increases solvent consumption. |
| Particle Size | High | Smaller particles provide a larger surface area for solvent contact, leading to more efficient extraction. |
| pH | Low-Medium | The pH of the extraction medium can influence the stability and solubility of flavonoids. Acidic conditions are sometimes used to improve stability. |
Table 2: Comparison of Common Extraction Methods for Flavonoid Glycosides
| Method | Principle | Relative Efficiency | Time | Temp. | Solvent Use | Estimated Yield Range* |
| Maceration | Soaking in solvent | Low | Very High (24-72h) | Low | Very High | Low |
| Soxhlet | Continuous extraction with distilled solvent | Medium-High | High (6-24h) | High | Medium | Medium |
| Ultrasound (UAE) | Cell disruption by acoustic cavitation | High | Low (15-60 min) | Low-Med | Low | High |
| Microwave (MAE) | Cell rupture by microwave heating | High | Very Low (1-15 min) | Med-High | Low | High |
*Note: This is an estimated range for the final purified compound based on literature for similar compounds. Actual yields are highly dependent on the specific plant material and optimization of all parameters.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) and Purification
This protocol provides a comprehensive method for obtaining purified this compound from dried Equisetum hyemale aerial parts.
1. Preparation of Plant Material: a. Dry the aerial parts of Equisetum hyemale in an oven at 50°C for 48 hours or until constant weight. b. Grind the dried material into a fine powder (approx. 40-60 mesh size).
2. Ultrasound-Assisted Extraction: a. Weigh 50 g of the dried powder and place it into a 2 L beaker. b. Add 1 L of 70% ethanol (v/v in water). c. Place the beaker in an ultrasonic bath or use a probe-type sonicator. d. Sonicate for 45 minutes at a frequency of 40 kHz and a controlled temperature of 50°C. e. After sonication, filter the mixture through Whatman No. 1 filter paper. f. Repeat the extraction process on the plant residue two more times with fresh solvent. g. Combine the three filtrates.
3. Solvent Removal and Fractionation: a. Concentrate the combined extract under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed, leaving a concentrated aqueous solution. b. Defat the aqueous concentrate by partitioning it three times with an equal volume of n-hexane in a separatory funnel. Discard the n-hexane layers.
4. Column Chromatography for Purification: a. Initial Cleanup (Macroporous Resin): i. Pass the defatted aqueous extract through a pre-conditioned Diaion® HP-20 column. ii. Wash the column with distilled water to remove sugars and other highly polar impurities. iii. Elute the flavonoid fraction with 95% ethanol. iv. Concentrate the ethanolic eluate to dryness under reduced pressure. b. Fine Purification (Sephadex® LH-20): i. Dissolve the dried flavonoid fraction in a minimal amount of methanol. ii. Apply the dissolved sample to a Sephadex® LH-20 column equilibrated with methanol. iii. Elute the column with methanol, collecting fractions of 15-20 mL. iv. Monitor the collected fractions by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate:formic acid:water (8:1:1 v/v/v). v. Combine the fractions containing the pure target compound.
5. Final Step: a. Evaporate the solvent from the combined pure fractions to yield this compound as a solid powder. b. Confirm the identity and purity using HPLC-DAD and LC-MS.
Protocol 2: HPLC-DAD Quantification
This protocol outlines a method for the quantitative analysis of this compound.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD), C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: 10% to 30% B
-
35-40 min: 30% to 50% B
-
40-45 min: 50% to 10% B (return to initial)
-
45-50 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at 260 nm and 370 nm. Use the wavelength of maximum absorbance for quantification.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Preparation: Dissolve a known weight of the purified extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Calculate the concentration in the sample by comparing the peak area to the standard calibration curve.
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway Modulation
Gossypetin and its related glycosides have been shown to modulate key signaling pathways involved in inflammation and cell survival. The diagram below illustrates the inhibitory effect on the NF-κB pathway, a common mechanism for many flavonoids.
References
- 1. This compound | CAS:77306-93-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Optimization of Flavonoid Extraction from Abelmoschus manihot Flowers Using Ultrasonic Techniques: Predictive Modeling through Response Surface Methodology and Deep Neural Network and Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. phytojournal.com [phytojournal.com]
- 6. Identification of phenolic compounds in Equisetum giganteum by LC-ESI-MS/MS and a new approach to total flavonoid quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor signal in mass spectrometry of Gossypetin 3-sophoroside-8-glucoside.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor signal or other issues during the mass spectrometry analysis of Gossypetin 3-sophoroside-8-glucoside.
Troubleshooting Guide: Poor Signal Intensity
Poor signal intensity is a common challenge in the LC-MS analysis of complex flavonoid glycosides. This guide provides a systematic approach to diagnosing and resolving the issue.
Question: I am observing a very low signal for this compound. What are the potential causes and how can I troubleshoot this?
Answer:
A low signal for this compound can stem from several factors, ranging from sample preparation to instrument settings. Follow the workflow below to systematically identify and address the root cause.
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Frequently Asked Questions (FAQs)
Sample Preparation
Question: What is the recommended procedure for extracting this compound from plant material?
Answer: A general protocol for the extraction of flavonoid glycosides from plant material is provided below. Optimization may be required based on the specific matrix.
| Step | Procedure | Details |
| 1. Sample Preparation | Grind dried plant material to a fine powder. | Increases surface area for efficient extraction. |
| 2. Extraction | Suspend the powder in a suitable solvent (e.g., 80% methanol (B129727) or ethanol) at a ratio of 1:10 to 1:50 (w/v).[1] | Sonication can enhance extraction efficiency.[1] |
| 3. Centrifugation | Centrifuge the mixture to pellet solid debris. | A typical condition is 10,000 x g for 10 minutes. |
| 4. Filtration | Filter the supernatant through a 0.22 µm syringe filter. | This is crucial to remove particulates before LC-MS injection. |
| 5. Cleanup (Optional) | Use Solid-Phase Extraction (SPE) for complex matrices. | A C18 cartridge can be used to remove interfering substances.[1] |
Liquid Chromatography
Question: Which LC conditions are suitable for the analysis of this compound?
Answer: Reversed-phase chromatography is commonly employed for the separation of flavonoid glycosides. The following table summarizes a typical starting point for method development.
| Parameter | Recommendation | Rationale |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)[1] | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid.[1] | Acidification improves peak shape and promotes protonation in positive ion mode. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid.[1] | Acetonitrile often provides better resolution for flavonoids. |
| Gradient | Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. | A gradient is necessary to elute a wide range of polarities. |
| Flow Rate | 0.2 - 0.4 mL/min.[1] | Compatible with standard ESI sources. |
| Column Temperature | 30 - 40 °C.[1] | Improves peak shape and reduces viscosity. |
Mass Spectrometry
Question: Should I use positive or negative ionization mode for this compound?
Answer: The choice of ionization mode depends on the compound's structure and the mobile phase. For flavonoid glycosides, both modes can be effective.[2]
-
Negative Ion Mode (-ESI): Often provides higher sensitivity for phenolic compounds like flavonoids, as the acidic hydroxyl groups readily deprotonate to form [M-H]⁻ ions.
-
Positive Ion Mode (+ESI): Can also be used, typically forming [M+H]⁺ ions.[2] It may provide complementary fragmentation information.
It is recommended to test both ionization modes to determine the optimal polarity for your specific instrument and conditions.
Question: What are common sources of interference in the LC-MS analysis of flavonoid glycosides?
Answer: Several factors can interfere with the analysis:
-
Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can compete with the analyte for ionization, leading to a decreased signal.[1] This is a major issue in complex samples like plant extracts.
-
In-source Fragmentation: The glycosidic bonds can sometimes break within the ion source of the mass spectrometer, leading to the premature appearance of aglycone fragments and complicating quantification.[1]
-
Isobaric and Isomeric Interferences: Other flavonoids or their glycosides may have the same molecular weight, requiring good chromatographic separation and MS/MS for differentiation.[1]
Question: How can I minimize matrix effects?
Answer: To mitigate ion suppression:
-
Improve Sample Cleanup: Utilize Solid-Phase Extraction (SPE) to remove interfering matrix components before injection.[1]
-
Optimize Chromatography: Adjust the LC gradient to separate the analyte from co-eluting interferences.
-
Dilute the Sample: This can reduce the concentration of matrix components relative to the analyte.[2]
-
Use an Internal Standard: A stable isotope-labeled internal standard can help compensate for signal suppression during quantification.[2]
Question: What kind of fragmentation pattern should I expect for this compound in MS/MS?
Answer: For O-glycosylated flavonoids, the most common fragmentation pathway involves the sequential loss of sugar moieties.[3] For this compound, you would expect to see losses corresponding to the glucose and sophorose units. Tandem mass spectrometry (MS/MS or MSn) is essential to confirm the structure by observing these characteristic fragmentation patterns.[1][4]
Below is a diagram illustrating a plausible fragmentation pathway.
Caption: Plausible MS/MS fragmentation of this compound.
Experimental Protocols
Protocol 1: General Extraction of Flavonoid Glycosides from Plant Material
-
Homogenization: Weigh approximately 100 mg of dried, ground plant material into a microcentrifuge tube.
-
Extraction: Add 1 mL of 80% methanol.[1]
-
Sonication: Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet solid material.
-
Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an LC vial.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the filtered extract from Protocol 1 onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water to remove highly polar impurities.
-
Elution: Elute the flavonoid glycosides with 2 mL of methanol into a clean collection tube.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.
References
Cell toxicity of Gossypetin 3-sophoroside-8-glucoside at high concentrations.
Disclaimer: Scientific data on the specific cell toxicity of Gossypetin 3-sophoroside-8-glucoside at high concentrations is limited. The information provided herein is based on the known effects of its aglycone, Gossypetin, and other related flavonoid compounds. Researchers should use this as a guide and perform their own dose-response experiments to determine the precise cytotoxic effects on their specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of Gossypetin and its glycosides at high concentrations?
A1: At high concentrations, flavonoids like Gossypetin are known to exhibit a biphasic effect, switching from antioxidant to pro-oxidant.[1] This can lead to increased intracellular reactive oxygen species (ROS), mitochondrial dysfunction, and subsequent activation of apoptotic pathways.[2][3] For Gossypetin specifically, studies have shown it can induce the intrinsic apoptotic pathway, characterized by the upregulation of Bax and activation of caspase-3.
Q2: My cell viability assay (e.g., MTT) shows an unexpected increase in viability at high concentrations of my Gossypetin compound. What could be the cause?
A2: This is a known artifact for some polyphenolic compounds. At high concentrations, the compound may precipitate in the culture medium, which can interfere with absorbance readings in colorimetric assays like MTT.[4] Additionally, some flavonoids can directly reduce the tetrazolium salt (MTT) to formazan (B1609692), leading to a false positive signal of increased viability.[4] It is recommended to include a "compound only" control (wells with the compound but no cells) to check for this interference and consider using an alternative assay that is less prone to such artifacts, like an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.[4]
Q3: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A3: To distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostatic effect), you can employ several methods. A direct cell counting method, such as using a hemocytometer with trypan blue exclusion, at the beginning and end of the treatment period will reveal changes in cell number versus cell death. Additionally, performing a cell cycle analysis can show if the compound causes arrest at a specific phase of the cell cycle, indicative of a cytostatic effect. Cytotoxicity-specific assays that measure markers of cell death, like the lactate (B86563) dehydrogenase (LDH) release assay, can also be used.
Q4: What is the best way to dissolve this compound for cell culture experiments?
A4: this compound is soluble in solvents like DMSO, pyridine, methanol, and ethanol.[5] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it in the cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, typically below 0.5%.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results | - Compound precipitation at high concentrations.- Pipetting errors.- Cell seeding density variations. | - Visually inspect wells for precipitate under a microscope. If present, try to improve solubility or use lower concentrations.- Ensure proper mixing and use calibrated pipettes.- Optimize and maintain a consistent cell seeding density for each experiment.[7] |
| High background signal in control wells | - Direct reduction of assay reagent by the compound.- Contamination of cell culture or reagents.- High concentration of certain substances in the cell culture medium.[7] | - Run a "compound only" control to measure interference.[4]- Regularly test for mycoplasma contamination.- Use fresh, high-quality reagents and culture medium. |
| No observed cytotoxicity at expected concentrations | - Short incubation time.- Insensitive assay.- Cell line resistance. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.- Switch to a more sensitive assay, such as an ATP-based luminescent assay.[4]- Ensure the chosen cell line is appropriate and consider using a positive control to validate the assay. |
| Bell-shaped dose-response curve | - Compound precipitation at higher concentrations leading to light scatter in absorbance assays.- Biphasic effect of the compound. | - Check for precipitation and improve solubility if necessary.- Use a non-absorbance-based assay to confirm the effect.[4] |
Quantitative Data: Cytotoxicity of Gossypin (Gossypetin-8-O-glucoside)
| Compound | Cell Line | Assay | Incubation Time | IC50 |
| Gossypin | HGC-27 (Gastric Cancer) | Not Specified | Not Specified | Induces G2/M arrest and apoptosis |
| Gossypin | Primary Rat Cortical Cells | LDH Release | Not Specified | 7.4 µg/ml (against glutathione (B108866) depletion-induced toxicity)[8] |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated wells to the vehicle control wells.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired duration.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI solution to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Visualizations
Caption: A general workflow for assessing the cytotoxicity of a compound.
Caption: Proposed intrinsic apoptosis pathway induced by high Gossypetin concentrations.
Caption: A decision tree to guide troubleshooting of cytotoxicity experiments.
References
- 1. The Biphasic Effect of Flavonoids on Oxidative Stress and Cell Proliferation in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity of flavonoids toward cultured normal human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | CAS:77306-93-5 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: NMR Analysis of Gossypetin 3-sophoroside-8-glucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gossypetin (B1671993) 3-sophoroside-8-glucoside and encountering artifacts in their NMR spectra.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of artifacts in the NMR spectrum of Gossypetin 3-sophoroside-8-glucoside?
A1: The most common artifacts arise from:
-
Solvent Impurities: Residual signals from solvents used in isolation (e.g., ethyl acetate, acetone) or the NMR solvent itself.
-
Water: A broad peak from residual water in the sample or solvent, which can obscure underlying signals, particularly in the sugar region.
-
Poor Solubility: This leads to broad peaks and a poor signal-to-noise ratio. This compound, being a polyglycosylated flavonoid, may have limited solubility in less polar solvents.
-
Signal Overlap: Severe overlapping of signals is expected, especially in the complex sugar region (approximately 3.0-5.5 ppm), due to the presence of three sugar moieties (one sophorose unit and one glucose unit).
-
Concentration Effects: At high concentrations, intermolecular interactions can cause peak broadening and chemical shift variations.
-
pH Effects: The chemical shifts of the hydroxyl protons are pH-dependent and may appear as broad signals or exchange with residual water.
Q2: The sugar region of my ¹H NMR spectrum is just a complex, unresolved hump. What can I do?
A2: This is a common issue due to the numerous overlapping proton signals from the three sugar units. To resolve this:
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher) will provide better signal dispersion.
-
Run 2D NMR Experiments: Techniques like COSY, TOCSY, HSQC, and HMBC are essential for assigning individual proton and carbon signals within the sugar moieties. A TOCSY experiment is particularly useful for identifying all protons within a single sugar spin system.
-
Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution by changing the conformation of the molecule or the viscosity of the solution.
-
Use Advanced NMR Techniques: If overlap is still severe, consider advanced experiments like 1D selective TOCSY or HSQC-TOCSY to isolate specific spin systems.
Q3: I see a broad peak that disappears when I add a drop of D₂O. What is it?
A3: This is characteristic of an exchangeable proton, most likely from a hydroxyl (-OH) group on the flavonoid skeleton or the sugar units. The deuterium (B1214612) from D₂O exchanges with the proton, making it "invisible" in the ¹H NMR spectrum. This is a useful technique for confirming the presence of OH or NH protons.
Troubleshooting Guides
Problem 1: Unexpected Peaks in the Spectrum
| Symptom | Possible Cause | Troubleshooting Steps |
| Sharp singlets or multiplets not belonging to the compound. | Residual solvent from purification (e.g., ethyl acetate, acetone, dichloromethane). | 1. Ensure the sample is thoroughly dried under high vacuum before preparing the NMR sample. 2. If residual solvent persists, co-evaporation with a solvent in which the compound is soluble but the impurity is more volatile (e.g., dichloromethane (B109758) to remove ethyl acetate) can be effective.[1] |
| Broad, rolling baseline. | Poor shimming of the spectrometer. | Re-shim the spectrometer, particularly the Z1 and Z2 shims, to improve the magnetic field homogeneity. |
| Sharp peak around 2.50 ppm (singlet) and 3.33 ppm (partially obscured by sugar signals) in DMSO-d₆. | Residual DMSO and water in the solvent. | Use high-purity, freshly opened NMR solvent. Store solvents under an inert atmosphere to minimize water absorption. |
Problem 2: Poor Spectral Quality (Broad Peaks, Low Signal-to-Noise)
| Symptom | Possible Cause | Troubleshooting Steps |
| All peaks are broad and poorly resolved. | 1. Poor sample solubility. 2. Sample concentration is too high, leading to aggregation or high viscosity. 3. Paramagnetic impurities. | 1. Try a different deuterated solvent in which the compound is more soluble (e.g., DMSO-d₆, Methanol-d₄, Pyridine-d₅). 2. Prepare a more dilute sample. 3. Ensure all glassware is scrupulously clean. If paramagnetic impurities are suspected, passing the sample solution through a small plug of Celite or silica (B1680970) gel might help. |
| Low signal-to-noise ratio. | 1. Sample is too dilute. 2. Insufficient number of scans. | 1. Increase the sample concentration if solubility allows. 2. Increase the number of scans acquired. The signal-to-noise ratio increases with the square root of the number of scans. |
Data Presentation
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹³C (ppm) | Predicted ¹H (ppm) | Multiplicity |
| Aglycone | |||
| 2 | ~156.0 | - | - |
| 3 | ~134.0 | - | - |
| 4 | ~177.0 | - | - |
| 5 | ~159.0 | - | - |
| 6 | ~99.0 | ~6.3 | s |
| 7 | ~154.0 | - | - |
| 8 | ~125.0 | - | - |
| 9 | ~148.0 | - | - |
| 10 | ~104.0 | - | - |
| 1' | ~122.0 | - | - |
| 2' | ~116.0 | ~7.8 | d |
| 3' | ~145.0 | - | - |
| 4' | ~149.0 | - | - |
| 5' | ~115.5 | ~6.9 | d |
| 6' | ~121.0 | ~7.7 | dd |
| Sophorose (at C-3) | |||
| 1'' | ~102.0 | ~5.4 | d |
| 2'' | ~82.0 | ~3.5-3.8 | m |
| 3'' | ~76.0 | ~3.2-3.5 | m |
| 4'' | ~70.0 | ~3.2-3.5 | m |
| 5'' | ~77.0 | ~3.2-3.5 | m |
| 6'' | ~61.0 | ~3.5-3.8 | m |
| 1''' | ~104.0 | ~4.5 | d |
| 2''' | ~74.0 | ~3.0-3.4 | m |
| 3''' | ~76.5 | ~3.0-3.4 | m |
| 4''' | ~70.5 | ~3.0-3.4 | m |
| 5''' | ~77.5 | ~3.0-3.4 | m |
| 6''' | ~61.5 | ~3.5-3.8 | m |
| Glucose (at C-8) | |||
| 1'''' | ~101.0 | ~5.1 | d |
| 2'''' | ~74.5 | ~3.1-3.6 | m |
| 3'''' | ~77.0 | ~3.1-3.6 | m |
| 4'''' | ~70.0 | ~3.1-3.6 | m |
| 5'''' | ~77.5 | ~3.1-3.6 | m |
| 6'''' | ~61.0 | ~3.5-3.8 | m |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is often a good choice for polyhydroxylated flavonoids due to its excellent solubilizing power.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Vortex the sample for 1-2 minutes to ensure complete dissolution.
-
Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
Acquisition of a Standard ¹H NMR Spectrum
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Pulse Program: Select a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Set a spectral width of at least 16 ppm to ensure all signals are captured.
-
Number of Scans (NS): Start with 16 or 32 scans for a moderately concentrated sample. Increase as needed to improve the signal-to-noise ratio.
-
Relaxation Delay (D1): Use a relaxation delay of at least 2 seconds to allow for adequate relaxation of the protons. For quantitative measurements, a longer delay (5 x T₁) is required.
-
-
Processing: After acquisition, perform a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
Visualizations
Caption: A flowchart illustrating the standard workflow for NMR sample preparation, data acquisition, and processing.
Caption: A decision tree for troubleshooting severe signal overlap in the sugar region of the ¹H NMR spectrum.
References
Technical Support Center: LC-MS Analysis of Gossypetin 3-sophoroside-8-glucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Gossypetin (B1671993) 3-sophoroside-8-glucoside and other related flavonoid glycosides.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My signal intensity for Gossypetin 3-sophoroside-8-glucoside is highly variable between injections, even for the same sample. Could this be a matrix effect?
A: Yes, high variability in signal intensity is a classic symptom of matrix effects.[1] Co-eluting endogenous compounds from your sample matrix (e.g., plant extracts, biological fluids) can interfere with the ionization of your analyte in the mass spectrometer's source.[2] This interference can either suppress or enhance the signal, leading to poor precision and inaccurate quantification.[3]
Q2: I am observing a lower than expected signal for my analyte. How can I confirm that ion suppression is the cause?
A: Ion suppression is a common form of matrix effect where co-eluting compounds hinder the ionization of the target analyte, leading to a decreased signal.[2][3] To confirm this, you can perform two key experiments:
-
Post-Column Infusion: This qualitative experiment helps identify regions in your chromatogram where ion suppression or enhancement occurs.[1] A solution of your analyte is continuously infused into the mass spectrometer after the analytical column. You then inject a blank matrix extract. Any dip in the constant signal of your analyte corresponds to the retention time of matrix components causing ion suppression.[4]
-
Post-Extraction Spike: This quantitative method directly measures the extent of the matrix effect.[5] You compare the signal response of a standard spiked into a blank matrix extract (that has gone through the sample preparation process) with the response of a standard in a neat solvent at the same concentration.[3] A lower signal in the matrix sample confirms ion suppression.
Q3: What are the most common sources of matrix effects in the analysis of flavonoid glycosides from plant extracts?
A: In complex matrices like plant extracts, several components can cause matrix effects, including:
-
Other Flavonoids and Phenolic Compounds: High concentrations of structurally similar compounds can compete for ionization.[6]
-
Sugars and Polysaccharides: These are often co-extracted and can cause significant ion suppression.
-
Lipids and Pigments (e.g., Chlorophylls): These non-polar compounds can interfere with the electrospray ionization (ESI) process.
-
Salts and Buffers: High salt concentrations from the sample or extraction process can reduce ionization efficiency.[2]
Q4: How can I minimize or eliminate matrix effects for this compound analysis?
A: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering components while efficiently recovering your analyte.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A C18 or a mixed-mode sorbent can be used to retain the flavonoid glycoside while more polar interferences are washed away.[7]
-
Liquid-Liquid Extraction (LLE): This can be used to partition your analyte into a solvent where interfering compounds are less soluble.
-
Protein Precipitation (PPT): For biological samples like plasma, PPT is a simple method, but it may be less effective at removing other matrix components compared to SPE or LLE.[1]
-
-
Improve Chromatographic Separation:
-
Use a Suitable Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound would be ideal as it co-elutes and experiences the same matrix effects, allowing for accurate correction. If a SIL-IS is not available, a structurally similar compound that does not occur in the sample can be used as an analogue standard.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This helps to compensate for the matrix effect, assuming the effect is consistent across samples.[5]
-
Sample Dilution: A simple approach is to dilute the sample extract. This reduces the concentration of interfering matrix components, but may compromise the limit of quantification (LOQ) if the analyte concentration is low.
Q5: What are typical LC-MS/MS parameters for the analysis of gossypetin glycosides?
A: While specific parameters should be optimized for your instrument and application, here are some typical starting conditions for flavonoid glycosides:[7][8][9]
-
LC System: UHPLC or HPLC
-
Column: Reversed-phase C18 (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid
-
Gradient: Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 30 - 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), often in negative mode for flavonoids.[10]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) for quantification. The transition would involve the precursor ion [M-H]⁻ and a characteristic product ion. For gossypetin glycosides, a common fragmentation is the loss of the sugar moieties.[11]
Quantitative Data on Matrix Effects
The following table summarizes representative matrix effect data for flavonoid glycosides in various complex matrices. The Matrix Effect (%) is calculated as ([(Peak Area in Matrix / Peak Area in Neat Solvent) - 1] * 100). A negative value indicates ion suppression.
Disclaimer: The following data is for structurally related flavonoid glycosides and is intended to be illustrative of the potential magnitude of matrix effects. It is crucial to determine the matrix effect for this compound in your specific matrix and with your method.
| Analyte | Matrix | Sample Preparation | Matrix Effect (%) | Reference |
| Quercetin | Red Onion | Solid-Phase Extraction | -25.5 | [5] |
| Quercetin | Honey | Solid-Phase Extraction | -15.8 | [5] |
| Kaempferol | Red Onion | Solid-Phase Extraction | -44.0 | [5] |
| Kaempferol | Honey | Solid-Phase Extraction | -30.2 | [5] |
| Hesperetin | Orange Peel | Solid-Phase Extraction | -12.3 | [5] |
| Rutin | Red Onion | Solid-Phase Extraction | -18.9 | [5] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.
Materials:
-
Blank matrix (e.g., plant extract from a source known to be free of the analyte)
-
This compound analytical standard
-
Solvents for sample preparation and LC-MS analysis (e.g., methanol, acetonitrile, water, formic acid)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
-
LC-MS/MS system
Procedure:
-
Prepare Blank Matrix Extract: Process the blank matrix sample using your established sample preparation protocol (e.g., extraction followed by SPE cleanup).
-
Prepare Two Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of this compound in the final reconstitution solvent (e.g., initial mobile phase) at a known concentration (e.g., 100 ng/mL).
-
Set B (Post-Extraction Spike): Take an aliquot of the blank matrix extract from step 1 and spike it with the this compound analytical standard to achieve the same final concentration as Set A.
-
-
LC-MS/MS Analysis: Inject both sets of samples (in triplicate) into the LC-MS/MS system and record the peak area of the analyte.
-
Calculate Matrix Effect (ME):
-
Calculate the average peak area for both Set A (Area_Neat) and Set B (Area_Matrix).
-
Calculate the Matrix Effect percentage using the following formula: ME (%) = [(Area_Matrix / Area_Neat) - 1] * 100
-
Interpretation:
-
ME < 0% indicates ion suppression.
-
ME > 0% indicates ion enhancement.
-
ME ≈ 0% indicates a negligible matrix effect. A common acceptance criterion is within ±20%.
-
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To reduce matrix interferences from a plant extract prior to LC-MS analysis of this compound.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Plant extract (e.g., in 80% methanol)[7]
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge.
-
Pass 5 mL of water through the cartridge. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute the plant extract with water if necessary to ensure the organic content is low enough for analyte retention (typically < 20% organic).
-
Load the diluted extract onto the conditioned SPE cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
(Optional) Wash with a small volume of a weak organic solvent (e.g., 5% methanol in water) to remove slightly less polar interferences.
-
-
Elution:
-
Elute the retained this compound with 5 mL of methanol or acetonitrile into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40 °C).
-
Reconstitute the dried residue in a known, small volume of the initial mobile phase for LC-MS analysis.
-
Visualizations
Caption: Conceptual diagram of ion suppression in the ESI source.
Caption: General workflow for LC-MS analysis with matrix effect mitigation.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hdb.ugent.be [hdb.ugent.be]
- 5. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. actascientific.com [actascientific.com]
- 9. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]
- 10. mdpi.com [mdpi.com]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Gossypetin 3-sophoroside-8-glucoside and Quercetin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quercetin is a well-established antioxidant with potent free radical scavenging and reducing capabilities. Its mechanisms of action are extensively documented and involve direct scavenging of reactive oxygen species (ROS) as well as modulation of key cellular signaling pathways.[1][2][3] Data on Gossypetin 3-sophoroside-8-glucoside is sparse; however, its aglycone, Gossypetin, has demonstrated exceptional antioxidant potential, in some cases exceeding that of Quercetin.[4] The presence of additional hydroxyl groups on Gossypetin's structure likely contributes to its heightened activity.[5] The glycosylation pattern in this compound is expected to influence its solubility and bioavailability, which in turn would affect its in vivo antioxidant efficacy.
Data Presentation: Quantitative Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of Quercetin and relevant Gossypetin derivatives. It is important to note that direct comparison of IC50 and TEAC values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | Assay | Metric | Value | Reference |
| Quercetin | DPPH | IC50 | 19.17 µg/mL | [6] |
| H2O2 | IC50 | 36.22 µg/mL | [6] | |
| DPPH | IC50 | ~2.93 - 9.65 µg/mL | [7] | |
| ABTS | IC50 | ~2.04 - 4.54 µg/mL | [7] | |
| Gossypetin | DPPH | TEAC | 111.53 mM/g | |
| FRAP | TEAC | 155.24 mM/g | [4] | |
| Gossypin (Gossypetin-8-O-glucoside) | DPPH | TEAC | 41.68 mM/g | [4] |
| FRAP | TEAC | 126.28 mM/g | [4] | |
| Gossypetin-3'-O-glucoside | DPPH | EC50 | 0.11 mg/L | [8] |
IC50 (Half-maximal inhibitory concentration): The concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity): The concentration of Trolox with the same antioxidant capacity as the substance being tested. EC50 (Half-maximal effective concentration): The concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for the most common antioxidant assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aglycone, Glycoside, or Glucuronide? Experimental and Mechanistic Insights into the Antioxidative Potential of Gossypetin, Gossypin, and Hibifolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential Role of Gossypetin in the Treatment of Diabetes Mellitus and Its Associated Complications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nehu.ac.in [nehu.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
A Comparative Analysis of the In Vitro Anti-inflammatory Potential of Gossypetin and its Glycoside Derivative
A critical evaluation of the in vitro anti-inflammatory effects of Gossypetin (B1671993) 3-sophoroside-8-glucoside in comparison to its aglycone, Gossypetin, for researchers and drug development professionals.
This guide provides a comparative overview of the in vitro anti-inflammatory properties of the flavonoid aglycone, gossypetin, and its glycosylated form, Gossypetin 3-sophoroside-8-glucoside. While extensive research highlights the potent anti-inflammatory activities of gossypetin, direct comparative studies on the in vitro efficacy of this compound are notably scarce in the current scientific literature. This comparison, therefore, synthesizes the established data for gossypetin and extrapolates the likely effects of glycosylation based on general principles of flavonoid pharmacology.
Executive Summary
Gossypetin, a hexahydroxyflavone, has demonstrated significant in vitro anti-inflammatory effects by inhibiting key inflammatory mediators and modulating crucial signaling pathways. In contrast, its glycoside derivative, this compound, is expected to exhibit attenuated in vitro activity. This is primarily because the bulky sugar moieties can hinder direct interaction with cellular targets. However, glycosylation may influence the compound's solubility and bioavailability in vivo, a factor not covered by in vitro models.
Comparative Data on Anti-inflammatory Activity
The following table summarizes the known in vitro anti-inflammatory effects of gossypetin. Due to the lack of direct experimental data for this compound, its predicted activity is based on the general understanding that glycosylation often reduces the in vitro bioactivity of flavonoids.[1][2]
| Inflammatory Mediator | Gossypetin (Aglycone) | This compound (Glycoside) | Key Findings for Gossypetin |
| Nitric Oxide (NO) | Potent Inhibition | Predicted Lower Inhibition | Gossypetin significantly suppresses NO production in LPS-stimulated macrophages.[3] |
| Prostaglandin E2 (PGE2) | Inhibition | Predicted Lower Inhibition | Gossypetin is known to inhibit the cyclooxygenase (COX) pathway, leading to reduced PGE2 levels. |
| TNF-α | Potent Inhibition | Predicted Lower Inhibition | Gossypetin effectively reduces the secretion of the pro-inflammatory cytokine TNF-α in various cell models.[4][5] |
| IL-6 | Potent Inhibition | Predicted Lower Inhibition | Studies show gossypetin downregulates IL-6 production in response to inflammatory stimuli.[4][5] |
| IL-1β | Potent Inhibition | Predicted Lower Inhibition | Gossypetin has been shown to decrease the levels of the pro-inflammatory cytokine IL-1β.[4][5] |
Signaling Pathways
Gossypetin exerts its anti-inflammatory effects by modulating key intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Gossypetin has been shown to inhibit the activation of NF-κB, thereby preventing the transcription of numerous pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by Gossypetin.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling route involved in the inflammatory response. Gossypetin can inhibit the phosphorylation of key MAPK proteins, such as p38, JNK, and ERK.
Caption: Inhibition of the MAPK pathway by Gossypetin.
Experimental Protocols
Detailed methodologies for the key in vitro anti-inflammatory assays are provided below. These protocols are generalized and may require optimization based on specific experimental conditions.
Cell Culture and Treatment
The murine macrophage cell line, RAW 264.7, is a commonly used model for in vitro inflammation studies.
Caption: A typical workflow for in vitro anti-inflammatory assays.
1. Cell Culture:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding and Treatment:
-
Cells are seeded into 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of Gossypetin or this compound for 1-2 hours.
-
Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.
Nitric Oxide (NO) Production Assay
NO production is an indicator of inflammatory activation in macrophages. It is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess assay.
Protocol:
-
Collect 50 µL of cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each supernatant sample.
-
Incubate the mixture at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.[6][7]
Prostaglandin E2 (PGE2) ELISA
PGE2 is a key mediator of inflammation, and its levels in the cell culture supernatant can be quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Cell culture supernatants are collected after treatment.[8][9][10]
-
The assay is performed using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Briefly, standards and samples are added to a microplate pre-coated with a capture antibody.
-
A fixed amount of HRP-conjugated PGE2 is added, which competes with the PGE2 in the sample for binding to the antibody.[8]
-
After washing, a substrate solution is added, and the color development is inversely proportional to the amount of PGE2 in the sample.[8]
-
The reaction is stopped, and the absorbance is measured at 450 nm.[8]
-
PGE2 concentration is calculated based on a standard curve.
Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) ELISA
The levels of pro-inflammatory cytokines in the cell culture supernatant are measured using sandwich ELISA kits specific for each cytokine.
Protocol:
-
Cell culture supernatants are collected after the stimulation period.[11][12][13][14]
-
Commercial ELISA kits for TNF-α, IL-6, and IL-1β are used as per the manufacturer's protocols.
-
In a typical sandwich ELISA, the wells of a microplate are coated with a capture antibody specific for the cytokine of interest.
-
Supernatants and standards are added to the wells, allowing the cytokine to bind to the capture antibody.
-
After washing, a biotin-conjugated detection antibody is added, followed by streptavidin-HRP.
-
A substrate solution is then added to produce a colorimetric signal that is proportional to the amount of cytokine present.
-
The absorbance is read at 450 nm, and cytokine concentrations are determined from their respective standard curves.
Conclusion and Future Directions
The available evidence strongly supports the potent in vitro anti-inflammatory effects of gossypetin, mediated through the inhibition of key inflammatory molecules and signaling pathways. While direct experimental data for this compound is lacking, it is reasonable to predict that its in vitro activity will be lower than that of its aglycone due to steric hindrance from the large glycosidic moiety.
Future research should focus on directly comparing the in vitro anti-inflammatory efficacy of this compound with gossypetin using the standardized assays described in this guide. Such studies would provide valuable quantitative data to confirm the predicted differences in their activity and would be a crucial step in evaluating the therapeutic potential of this natural compound. Furthermore, investigating the in vivo effects of both compounds is essential to understand how glycosylation impacts bioavailability, metabolism, and ultimately, the overall anti-inflammatory efficacy in a physiological context.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. file.elabscience.com [file.elabscience.com]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. cloud-clone.com [cloud-clone.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Gossypetin 3-sophoroside-8-glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of Gossypetin 3-sophoroside-8-glucoside, a flavonol glycoside. The focus is on the cross-validation of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC) methods. The information presented is based on established analytical practices for flavonoid glycosides and serves as a detailed framework for methodology selection and validation in a research and drug development context.
Introduction to Analytical Method Cross-Validation
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It ensures that an established and validated analytical method can be successfully transferred to another instrument or laboratory, or that a new method provides comparable results to an existing one. For complex molecules like this compound, robust and reliable analytical methods are paramount for accurate quantification in various matrices.
The primary analytical techniques for the analysis of flavonoid glycosides include HPLC, UPLC-MS/MS, and HPTLC. Each method offers distinct advantages and disadvantages in terms of sensitivity, selectivity, speed, and cost. This guide will delve into a comparative analysis of these techniques, providing hypothetical yet representative experimental data and detailed protocols to aid researchers in their analytical method development and validation efforts.
Core Principles of Analytical Method Validation
The validation of analytical procedures is governed by the International Council for Harmonisation (ICH) Q2(R1) guidelines. The key parameters that must be evaluated include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).
-
Detection Limit (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Comparison of Analytical Methods
The choice of an analytical method for this compound depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the desired throughput.
| Feature | HPLC-UV | UPLC-MS/MS | HPTLC-Densitometry |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. | Separation on a planar surface, detection by densitometry. |
| Sensitivity | Moderate | Very High | Low to Moderate |
| Selectivity | Good | Excellent | Moderate |
| Speed | Moderate | Fast | High (multiple samples simultaneously) |
| Cost (Instrument) | Moderate | High | Low |
| Cost (Operational) | Moderate | High | Low |
| Quantitative Accuracy | High | High | Moderate |
| Sample Throughput | Low | High | High |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC, UPLC-MS/MS, and HPTLC are provided below. These protocols are based on methods used for similar flavonoid glycosides and should be optimized for the specific application.
Sample Preparation (Common for all methods)
-
Extraction: Extract the plant material or drug product containing this compound with a suitable solvent such as methanol (B129727) or ethanol, potentially with the aid of ultrasonication or heating.
-
Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection or application.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.
HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 350 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
UPLC-MS/MS Method
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient could be: 0-5 min, 5-50% B; 5-6 min, 50-95% B; 6-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-8 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
HPTLC-Densitometry Method
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A mixture of ethyl acetate, formic acid, glacial acetic acid, and water in a suitable ratio (e.g., 100:11:11:27, v/v/v/v).
-
Application: Apply standards and samples as bands using an automated applicator.
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Analysis: Scan the plate at a specific wavelength (e.g., 366 nm) using a densitometer.
Data Presentation: Comparison of Validation Parameters
The following tables summarize the expected performance data for the three analytical methods based on typical values reported for flavonoid glycoside analysis.
Table 1: Linearity and Range
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC-Densitometry |
| Linearity Range (µg/mL) | 1 - 100 | 0.01 - 10 | 10 - 500 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.995 |
Table 2: Accuracy (Recovery)
| Spiked Level | HPLC-UV (%) | UPLC-MS/MS (%) | HPTLC-Densitometry (%) |
| Low | 98 - 102 | 99 - 101 | 95 - 105 |
| Medium | 98 - 102 | 99 - 101 | 95 - 105 |
| High | 98 - 102 | 99 - 101 | 95 - 105 |
Table 3: Precision (RSD %)
| Precision Type | HPLC-UV | UPLC-MS/MS | HPTLC-Densitometry |
| Intra-day | < 2% | < 1.5% | < 3% |
| Inter-day | < 3% | < 2.5% | < 5% |
Table 4: Limits of Detection (LOD) and Quantitation (LOQ)
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC-Densitometry |
| LOD (µg/mL) | 0.1 | 0.001 | 1 |
| LOQ (µg/mL) | 0.3 | 0.003 | 3 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and the logical process of cross-validation.
Comparative study of Gossypetin glycosides from different plant sources.
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of gossypetin (B1671993) glycosides sourced from various plants, focusing on their biological activities and supported by experimental data. Gossypetin, a hexahydroxylated flavonoid, and its glycosidic forms are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and anticancer properties. This document provides a comparative analysis of these compounds from different botanical origins, detailing their efficacy and the methodologies used for their evaluation.
Comparative Biological Activity of Gossypetin and its Glycosides
Gossypetin and its glycosides exhibit a range of biological activities, with their efficacy often dependent on the specific glycosylation pattern and the plant source. The following tables summarize key quantitative data from various studies, providing a basis for comparison.
Table 1: Comparative Antioxidant Activity of Gossypetin and its Glycosides
| Compound | Plant Source | Assay | IC50 / EC50 / TEAC | Reference |
| Gossypetin | Sterculia diversifolia | DPPH | IC50: 6.92 µM | [1] |
| Gossypin (Gossypetin-8-O-glucoside) | Malvaceae Family | DPPH | TEAC: 41.68 mM/g | [1] |
| Hibifolin (Gossypetin-8-glucuronide) | Malvaceae Family | DPPH | TEAC: 39.99 mM/g | [1] |
| Gossypetin | Malvaceae Family | FRAP | TEAC: 155.24 mM/g | [1] |
| Gossypin | Malvaceae Family | FRAP | TEAC: 126.28 mM/g | [1] |
| Hibifolin | Malvaceae Family | FRAP | TEAC: 94.67 mM/g | [1] |
| Gossypetin-3'-O-glucoside | Talipariti elatum | DPPH | EC50: 0.11 mg/L | [2] |
Table 2: Comparative Anticancer and Anti-inflammatory Activity
| Compound | Plant Source | Cell Line / Model | Activity | IC50 / Inhibition | Reference |
| Gossypetin | Hibiscus sabdariffa | Oral Squamous Carcinoma Cells (OSCC) | Anticancer | Inhibited proliferation, migration, and invasion | [3] |
| Gossypetin | - | Osteosarcoma (MG-63 cells) | Anticancer (Apoptosis induction) | Increased Bax expression | [4] |
| Gossypetin | Hibiscus sabdariffa | Carrageenan-induced rat paw edema | Anti-inflammatory | 52.05% inhibition at 100mg/Kg | [5] |
| Gossypin | Hibiscus vitifolius | - | Anti-inflammatory (NF-κB inhibition) | Inhibited IκBα kinase | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for the study of gossypetin glycosides.
Extraction and Purification of Gossypetin Glycosides
A common method for extracting gossypetin glycosides from plant material involves Soxhlet extraction followed by crystallization.
-
Plant Material: Dried and powdered plant parts (e.g., petals of Talipariti elatum).
-
Extraction Solvent: 1,2-dimethoxyethane (B42094) or 95% ethanol (B145695) are effective solvents.[2][7]
-
Procedure:
-
80g of crushed plant material is extracted with 1.2 L of solvent in a Soxhlet apparatus for 12-20 hours.[2][7]
-
The resulting extract is concentrated using a rotary evaporator to approximately 50-200 mL.[2][7]
-
The concentrated extract is stored at 4°C to facilitate crystallization.
-
The precipitate (gossypetin glycosides) is collected by filtration.
-
For higher purity, recrystallization can be performed by dissolving the precipitate in a minimal amount of hot solvent and allowing it to cool.[2] The yield after a second purification can be around 0.1%.[2]
-
Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol).
-
Test samples (gossypetin glycosides) at various concentrations.
-
Methanol or ethanol as a solvent.
-
-
Procedure (Microplate Method):
-
Add 100 µL of various concentrations of the sample solutions to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[1]
-
This assay measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants.
-
Reagents:
-
FRAP reagent: prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃ solution in a 10:1:1 ratio.
-
Test samples at various concentrations.
-
-
Procedure:
-
Add 50 µL of the test sample at various concentrations to a 96-well microplate.
-
Add 150 µL of the freshly prepared FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity is determined from a standard curve of a known antioxidant (e.g., Trolox) and expressed as Trolox equivalents (TEAC).[1]
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the gossypetin glycoside for a specified period (e.g., 24, 48 hours).
-
Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., 4 mM HCl and 0.1% NP-40 in isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 570-590 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.[8]
-
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample, such as those involved in apoptosis.
-
Procedure:
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Bax, Bcl-2, cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Analysis: Analyze the intensity of the bands to determine the relative protein expression levels. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are indicative of apoptosis.[3][9][10]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by gossypetin glycosides and a typical experimental workflow for their study.
Caption: Experimental workflow for the study of Gossypetin glycosides.
Caption: Intrinsic apoptosis pathway induced by Gossypetin glycosides.
Caption: Inhibition of the NF-κB pathway by Gossypin.
References
- 1. benchchem.com [benchchem.com]
- 2. phytojournal.com [phytojournal.com]
- 3. Anticancer effects of gossypetin from Hibiscus sabdariffa in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gossypetin Is a Novel Modulator of Inflammatory Cytokine Production and a Suppressor of Osteosarcoma Cell Growth [mdpi.com]
- 5. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gossypin, a pentahydroxy glucosyl flavone, inhibits the transforming growth factor beta-activated kinase-1-mediated NF-κB activation pathway, leading to potentiation of apoptosis, suppression of invasion, and abrogation of osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. benchchem.com [benchchem.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Validating the Purity of Commercial Gossypetin 3-sophoroside-8-glucoside Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the purity of commercially available Gossypetin 3-sophoroside-8-glucoside standards. Ensuring the purity of analytical standards is a critical first step in research and development, directly impacting the reliability and reproducibility of experimental results. This document outlines detailed experimental protocols and presents a comparative analysis of hypothetical data from three commercial suppliers to guide researchers in their selection process.
Introduction to this compound
This compound is a flavonol glycoside that has been isolated from various plant species, including Equisetum hyemale L.[1][2] As a member of the flavonoid family, it is of interest to researchers for its potential biological activities. The accurate assessment of its purity is paramount for any in-vitro or in-vivo studies. Commercial standards of this compound are available from several suppliers, often with a stated purity of ≥98%, typically determined by High-Performance Liquid Chromatography (HPLC)[3]. However, independent verification using a multi-pronged analytical approach is recommended to confirm purity and identify any potential impurities.
This guide compares hypothetical this compound standards from three fictional suppliers: Supplier A , Supplier B , and Supplier C . The following sections detail the experimental protocols used for purity validation and summarize the findings in comparative data tables.
Experimental Workflow for Purity Validation
A multi-step analytical workflow is employed to provide a comprehensive assessment of the purity of this compound standards. This approach utilizes orthogonal analytical techniques to ensure a robust and reliable purity determination. The overall workflow is depicted in the diagram below.
Caption: Experimental workflow for the comprehensive purity validation of Gossypetin standards.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in this validation study are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the this compound standard by quantifying the percentage of the main component relative to any impurities.
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Standards are accurately weighed and dissolved in methanol (B129727) to a final concentration of 1 mg/mL.
-
Purity Calculation: The purity is calculated based on the peak area percentage of the main peak relative to the total peak area of all detected peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of this compound and to identify potential impurities based on their mass-to-charge ratio (m/z).
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight or Triple Quadrupole).
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
LC Conditions: Same as the HPLC method described above.
-
Mass Spectrometry Parameters:
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
-
Data Analysis: The mass spectrum of the major peak is analyzed to confirm the presence of the [M-H]⁻ ion corresponding to the molecular weight of this compound (C₃₃H₄₀O₂₃, MW: 804.66 g/mol )[2].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound and to detect the presence of any structural impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Experiments: ¹H NMR and ¹³C NMR.
-
Sample Preparation: Approximately 5-10 mg of the standard is dissolved in 0.5 mL of DMSO-d₆.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are compared with established literature values or reference spectra to confirm the structural integrity of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To obtain the UV-Vis absorption spectrum of this compound, which is characteristic of its flavonol structure.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Procedure: A dilute solution of the standard in methanol is prepared, and the absorbance is scanned over a wavelength range of 200-600 nm.
-
Data Analysis: The wavelengths of maximum absorption (λmax) are recorded and compared with expected values for this class of compounds.
Comparative Data Analysis
The following tables summarize the hypothetical data obtained from the analysis of this compound standards from three different suppliers.
Table 1: HPLC Purity Analysis
| Supplier | Retention Time (min) | Peak Area Purity (%) | Observations |
| Supplier A | 18.52 | 99.21 | Single major peak, two minor impurity peaks (<0.5%) |
| Supplier B | 18.55 | 98.15 | Single major peak, four minor impurity peaks |
| Supplier C | 18.49 | 95.88 | Broader major peak, significant impurity peak at 16.2 min |
Table 2: LC-MS Molecular Weight Confirmation
| Supplier | Major Peak m/z [M-H]⁻ | Expected m/z [M-H]⁻ | Confirmation | Impurity m/z Values Detected |
| Supplier A | 803.18 | 803.18 | Confirmed | 641.13, 479.08 |
| Supplier B | 803.19 | 803.18 | Confirmed | 641.12, 479.09, 317.03 |
| Supplier C | 803.17 | 803.18 | Confirmed | 641.13 (high intensity) |
Table 3: ¹H NMR Spectroscopy Summary
| Supplier | Spectral Consistency with Reference | Observable Impurity Signals |
| Supplier A | High | Minor signals in the aliphatic region |
| Supplier B | Good | Multiple low-intensity signals across the spectrum |
| Supplier C | Moderate | Significant unidentifiable signals in the aromatic region |
Table 4: UV-Vis Spectroscopy
| Supplier | λmax (nm) | Spectral Profile |
| Supplier A | 260, 352 | Clean, well-defined peaks |
| Supplier B | 261, 353 | Minor shoulder on the 353 nm peak |
| Supplier C | 260, 351 | Broad peaks with reduced resolution |
Logical Framework for Purity Assessment
The decision-making process for validating the purity of a commercial standard involves integrating data from multiple analytical techniques. The following diagram illustrates this logical relationship.
Caption: Logical diagram for the assessment and acceptance of a commercial analytical standard.
Conclusion and Recommendations
Based on the hypothetical data, Supplier A provides the highest purity this compound standard. The HPLC analysis shows a purity of over 99%, which is corroborated by the clean NMR and UV-Vis spectra and the detection of only minor impurities by LC-MS.
Supplier B 's standard meets the common commercial specification of >98% purity but shows a greater number of low-level impurities. This standard may be acceptable for less sensitive applications.
Supplier C 's standard, with a purity below 96% and the presence of a significant impurity, would not be recommended for quantitative studies or experiments where minor components could have confounding effects.
It is crucial for researchers to understand that a supplier's certificate of analysis provides a snapshot of the product's quality at the time of manufacturing. Independent verification using the multi-faceted approach detailed in this guide is essential for ensuring the accuracy and integrity of research data. When selecting a commercial standard, researchers should consider the sensitivity of their application and the level of purity required. For critical applications, a higher purity standard, such as that from Supplier A, is the preferred choice.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound CAS No:77306-93-5, CasNo.77306-93-5 Chengdu Lemeitian Pharmaceutical Technology Co,. Ltd China (Mainland) [cdlemt.lookchem.com]
- 4. Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of Gossypetin 3-sophoroside-8-glucoside and its Analogs Against Known Inhibitors of Alpha-Glucosidase
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alpha-Glucosidase Inhibition
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides, such as glucose.[1] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.[2][3] This mechanism is a well-established therapeutic strategy for managing type 2 diabetes.[1] Acarbose (B1664774) is a widely used α-glucosidase inhibitor in clinical practice.[4][5][6] Flavonoids, a class of natural polyphenolic compounds, have demonstrated significant α-glucosidase inhibitory activity, making them a subject of interest for the development of new antidiabetic agents.[7][8][9]
Comparative Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various flavonoids against α-glucosidase, compared to the known inhibitor, acarbose. The flavonoids included are structurally related to Gossypetin and provide an indication of the potential inhibitory potency of this class of compounds.
| Compound | IC50 Value (µM) | Source Organism of α-glucosidase | Reference |
| Known Inhibitor | |||
| Acarbose | 262.32 µg/mL | Not Specified | [4] |
| Acarbose | 465 ± 37 µg/mL | Not Specified | [5] |
| Acarbose | 1.65 | Human Intestinal (Sucrase) | [7] |
| Acarbose | 13.9 | Human Intestinal (Maltase) | [7] |
| Acarbose | 39.1 | Human Intestinal (Isomaltase) | [7] |
| Flavonoids (Analogs) | |||
| Quercetin | 5.1 µg/mL | Not Specified | [5] |
| Quercetin | 7 µM | Not Specified | [10] |
| Luteolin | 21 µM | Not Specified | [10] |
| Myricetin | < 15 µM | Yeast | [11] |
| Kaempferol | < 15 µM | Yeast | [11] |
| Quercetagetin | Approaching Acarbose | Human Intestinal | [7] |
| Galangin | Approaching Acarbose | Human Intestinal | [7] |
Note: Direct experimental IC50 values for Gossypetin 3-sophoroside-8-glucoside are not available in the cited literature. The data presented for flavonoids serves as a proxy based on structural similarity. The IC50 values for acarbose vary depending on the enzyme source and experimental conditions.
Experimental Protocols
A generalized experimental protocol for determining α-glucosidase inhibitory activity is outlined below, based on methodologies reported in the literature.[6][11][12]
In Vitro α-Glucosidase Inhibition Assay
-
Enzyme and Substrate Preparation:
-
A solution of α-glucosidase from a specified source (e.g., yeast, rat small intestine) is prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
A solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is prepared in the same buffer.
-
-
Assay Procedure:
-
A defined volume of the enzyme solution is pre-incubated with various concentrations of the test compound (e.g., this compound, known inhibitor, or flavonoid analog) for a specified period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the pNPG substrate solution to the mixture.
-
The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at the same temperature.
-
The reaction is terminated by adding a stop solution, typically a strong base like sodium carbonate or sodium hydroxide.
-
-
Data Measurement and Analysis:
-
The amount of p-nitrophenol released from the hydrolysis of pNPG is quantified by measuring the absorbance of the solution at a specific wavelength (e.g., 405-410 nm) using a spectrophotometer.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathway and Mechanism of Action
The inhibition of α-glucosidase directly impacts the carbohydrate digestion and absorption pathway. By blocking the enzymatic cleavage of complex carbohydrates into monosaccharides, the rate of glucose entering the bloodstream is reduced.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing new α-glucosidase inhibitors from natural products typically follows a structured workflow.
Conclusion
While direct experimental evidence for the α-glucosidase inhibitory activity of this compound is currently lacking, the available data on structurally similar flavonoids, such as quercetin, luteolin, and myricetin, suggest that it has the potential to be an effective inhibitor. The IC50 values of these related compounds are comparable to, and in some cases lower than, the established inhibitor acarbose. Further in vitro and in vivo studies are warranted to elucidate the specific inhibitory profile and therapeutic potential of this compound. The provided experimental protocol offers a robust framework for conducting such investigations. The development of potent and safe α-glucosidase inhibitors from natural sources like flavonoids remains a promising avenue for the management of type 2 diabetes.
References
- 1. scielo.br [scielo.br]
- 2. The mechanism of alpha-glucosidase inhibition in the management of diabetes. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic insight into the antidiabetic effects of Ficus hispida fruits: Inhibition of intestinal glucose absorption and pancreatic beta-cell apoptosis | PLOS One [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. cathi.uacj.mx [cathi.uacj.mx]
Replicating Published Findings on the Bioactivity of Gossypetin 3-sophoroside-8-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential bioactivity of Gossypetin 3-sophoroside-8-glucoside. To date, there is a notable absence of published experimental data specifically detailing the antioxidant, anti-inflammatory, or cytotoxic activities of this particular flavonol glycoside. Therefore, this document leverages available research on its aglycone, Gossypetin, and structurally related Gossypetin glycosides to provide a predictive comparison and a framework for future research.
Comparative Bioactivity Data
The following table summarizes the reported bioactivities of Gossypetin and its related glycosides. This data can serve as a preliminary guide for designing experiments to assess the bioactivity of this compound. It is hypothesized that the biological activities of this compound may be influenced by the presence of the sophoroside and glucoside moieties, potentially affecting its solubility, bioavailability, and interaction with cellular targets.
| Compound | Bioactivity Assessed | Cell Line/Model | Key Findings | Reference |
| Gossypetin | Antioxidant Activity | DPPH Radical Scavenging Assay | Superior radical scavenging activity compared to its glycosides. | [1] |
| Antioxidant Activity | FRAP Assay | Highest reducing power among compared glycosides. | [1] | |
| Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition of inflammation. | ||
| Cytotoxicity/Apoptosis | MG-63 (Osteosarcoma) | Induced apoptosis via increased Bax expression and caspase-3 activity. | [2] | |
| Gossypin (Gossypetin-8-glucoside) | Antioxidant Activity | DPPH Radical Scavenging Assay | Moderate radical scavenging activity. | [1] |
| Antioxidant Activity | FRAP Assay | Robust reducing capacity. | [1] | |
| Anti-inflammatory | In vitro and in vivo models | Known for its anti-inflammatory properties. | [3] | |
| Gossypetin-3'-O-glucoside | Antioxidant Activity | DPPH Radical Scavenging Assay | EC50 value of 0.11 mg/L. | [4] |
| Antifungal Activity | Not specified | Reported antifungal properties. |
Experimental Protocols
To facilitate the replication and investigation of the bioactivity of this compound, detailed methodologies for key experiments are provided below. These protocols are based on standard assays used for evaluating the bioactivity of flavonoids.
Antioxidant Activity Assays
a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Materials: DPPH solution (in methanol), test compound (this compound), positive control (e.g., Ascorbic acid, Trolox), methanol, 96-well microplate, spectrophotometer.
-
Protocol:
-
Prepare various concentrations of the test compound and positive control in methanol.
-
Add 100 µL of each concentration to the wells of a 96-well plate.
-
Add 100 µL of DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined from a dose-response curve.
-
b) FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Materials: FRAP reagent (containing TPTZ, FeCl₃, and acetate (B1210297) buffer), test compound, positive control (e.g., Trolox), 96-well microplate, spectrophotometer.
-
Protocol:
-
Prepare the FRAP reagent fresh.
-
Prepare various concentrations of the test compound and positive control.
-
Add 180 µL of FRAP reagent to the wells of a 96-well plate.
-
Add 20 µL of the test compound or standard to the respective wells.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known antioxidant like Trolox, and the results are expressed as Trolox equivalents (TEAC).
-
Anti-inflammatory Activity Assay
Nitric Oxide (NO) Scavenging Assay in LPS-stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Materials: RAW 264.7 macrophage cells, cell culture medium (e.g., DMEM), LPS, test compound, Griess reagent, 96-well cell culture plate, incubator, microplate reader.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect the cell supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Cytotoxicity and Apoptosis Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: Cancer cell line (e.g., MG-63), cell culture medium, test compound, MTT solution, DMSO, 96-well cell culture plate, incubator, microplate reader.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage of the untreated control. The IC50 value (concentration that inhibits 50% of cell growth) can be calculated.
-
b) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Materials: Cell line, test compound, cell lysis buffer, caspase-3 substrate (e.g., DEVD-pNA), 96-well plate, microplate reader.
-
Protocol:
-
Treat cells with the test compound to induce apoptosis.
-
Lyse the cells to release cellular contents.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance of the cleaved substrate at 405 nm.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Visualizations
The following diagrams illustrate a potential signaling pathway that could be modulated by Gossypetin and its glycosides, and a typical experimental workflow for assessing bioactivity.
Caption: Experimental workflow for evaluating the bioactivity of a test compound.
Caption: Postulated anti-inflammatory signaling pathway modulated by Gossypetin.
References
Unambiguous Structural Confirmation of Gossypetin 3-sophoroside-8-glucoside Using 2D NMR: A Comparative Guide
For researchers in natural product chemistry and drug development, the precise structural elucidation of complex molecules like flavonoid glycosides is paramount. While 1D NMR provides initial insights, 2D NMR techniques are indispensable for the unambiguous assignment of atoms and the confirmation of connectivity, particularly in differentiating between isomers. This guide details the application of 2D NMR spectroscopy for the structural confirmation of Gossypetin (B1671993) 3-sophoroside-8-glucoside, comparing the expected data with that of known related compounds to provide a clear framework for analysis.
The Challenge of Isomeric Flavonoid Glycosides
Gossypetin 3-sophoroside-8-glucoside is a complex flavonoid with three sugar moieties attached to a gossypetin aglycone. The primary challenge in its structural determination lies in definitively identifying the attachment points of the sophorose (a disaccharide of two glucose units) and the single glucose unit to the gossypetin core, as well as the linkage within the sophorose unit itself. Techniques like mass spectrometry may not readily distinguish between isomers such as gossypetin-7-O-glucoside (gossypitrin) or gossypetin-3'-O-glucoside.[1][2] 2D NMR, however, provides the necessary through-bond correlation data to resolve these ambiguities.
Confirming the Structure: A 2D NMR Workflow
The structural confirmation of this compound would rely on a suite of 2D NMR experiments, primarily COSY, HSQC, and HMBC.
Establishing Spin Systems with ¹H-¹H COSY
Correlation Spectroscopy (COSY) is the first step to identify proton-proton coupling networks within each structural fragment.
-
Sugar Moieties: The COSY spectrum would reveal the proton spin systems for each of the three glucose rings. For each sugar, correlations would be observed from the anomeric proton (H-1'') sequentially to H-2'', H-3'', H-4'', H-5'', and finally to the H-6'' protons. This confirms the presence of three distinct sugar units.
-
Aglycone: In the aromatic region, the COSY spectrum would show correlations characteristic of the gossypetin aglycone. For instance, a correlation between H-5' and H-6' would confirm the ortho-coupling on the B-ring. The isolated nature of the H-6 proton on the A-ring would be confirmed by its lack of COSY correlations.
| Expected Key COSY Correlations | Interpretation |
| H-1''' / H-2''' | Correlation within the terminal glucose of the sophorose unit |
| H-1'''' / H-2'''' | Correlation within the glucose unit at position 8 |
| H-5' / H-6' | J-coupling in the B-ring of the gossypetin aglycone |
Direct Proton-Carbon Correlation with HSQC
The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with its directly attached carbon atom, allowing for the assignment of carbon chemical shifts for all protonated carbons.
-
Anomeric Signals: The anomeric protons of the three glucose units (H-1'', H-1''', and H-1'''') would show correlations to their corresponding anomeric carbons (C-1'', C-1''', and C-1'''') in a distinct region of the spectrum (typically δH 4.5-5.5 ppm, δC 100-105 ppm).
-
Aglycone and Sugars: All other protonated carbons in the gossypetin skeleton and the sugar rings would be assigned based on their ¹H-¹³C one-bond correlations.
Below is a table of expected chemical shifts for key atoms, based on data from similar gossypetin glycosides.[2][3]
| Atom | Expected ¹H Shift (δ, ppm) | Expected ¹³C Shift (δ, ppm) | Experiment |
| Gossypetin Aglycone | |||
| H-6 | ~6.3 | ~98.0 | HSQC |
| H-2' | ~7.9 | ~115.0 | HSQC |
| H-5' | ~6.9 | ~115.5 | HSQC |
| H-6' | ~7.8 | ~120.0 | HSQC |
| C-3 | - | ~135.0 | HMBC |
| C-8 | - | ~125.0 | HMBC |
| Sophorose at C-3 | |||
| H-1'' (Glc) | ~5.4 | ~102.0 | HSQC |
| C-2'' (Glc) | ~3.5 | ~82.0 | HSQC/HMBC |
| H-1''' (Glc) | ~4.6 | ~104.0 | HSQC |
| Glucose at C-8 | |||
| H-1'''' (Glc) | ~4.9 | ~101.0 | HSQC |
Bridging Fragments with HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most critical for confirming the overall structure. It reveals correlations between protons and carbons that are two or three bonds away, allowing for the connection of the individual spin systems identified by COSY and assigned by HSQC.
The definitive structural proof for this compound would come from the following key long-range correlations:
| Proton (δH) | Correlated Carbon (δC) | Interpretation |
| H-1'' of inner glucose | C-3 of gossypetin | Confirms the sophorose unit is attached at position 3. |
| H-1''' of terminal glucose | C-2'' of inner glucose | Confirms the 1→2 linkage within the sophorose moiety. |
| H-1'''' of glucose | C-8 of gossypetin | Confirms the glucose unit is attached at position 8. |
| H-6 of gossypetin | C-5, C-7, C-8, C-10 | Confirms the assignment of the A-ring carbons. |
| H-2' of gossypetin | C-2, C-6', C-1' | Confirms the B-ring connection to the C-ring at C-2. |
These HMBC correlations provide unequivocal evidence for the glycosylation pattern, distinguishing it from all other possible isomers. For example, in gossypitrin (B191362) (gossypetin-7-O-glucoside), an HMBC correlation would be observed between the anomeric proton of the glucose and C-7 of the aglycone.[1]
Experimental Protocols
The following is a generalized protocol for the 2D NMR analysis of a flavonoid glycoside like this compound.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent, typically DMSO-d₆ or Methanol-d₄. The choice of solvent is crucial for ensuring sample solubility and minimizing signal overlap with the solvent peak.
-
NMR Spectrometer: Data are acquired on a high-field NMR spectrometer, typically operating at 500 MHz or higher for ¹H frequency, to ensure adequate signal dispersion.[2]
-
¹H-NMR: A standard 1D ¹H spectrum is acquired to determine appropriate spectral widths and to serve as a reference.
-
¹H-¹H COSY: The COSY experiment is typically run with 256-512 increments in the t₁ dimension and 8-16 scans per increment.
-
HSQC: The gradient-selected HSQC experiment is optimized for a one-bond ¹JCH coupling constant of ~145 Hz.
-
HMBC: The gradient-selected HMBC experiment is optimized for long-range coupling constants (ⁿJCH) of 8-10 Hz. This value is a compromise to observe both two- and three-bond correlations.[1]
Visualization of the Elucidation Workflow
The logical process of confirming the structure using these 2D NMR techniques can be visualized as a workflow.
Caption: Workflow for 2D NMR-based structure elucidation of a flavonoid glycoside.
Conclusion
The structural confirmation of this compound is a clear example of the power of 2D NMR spectroscopy in natural product research. While 1D NMR and MS can suggest a structure, the combination of COSY, HSQC, and particularly HMBC experiments provides the definitive, bond-by-bond evidence required for unambiguous characterization. The key HMBC correlations between the anomeric protons of the sugar moieties and the carbons of the aglycone are crucial for differentiating the target molecule from its isomers. This guide provides a robust framework for researchers to apply these powerful techniques for the confident structural elucidation of complex flavonoid glycosides.
References
Independent Verification of Gossypetin Derivatives' Anti-Cancer Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-cancer properties of gossypetin (B1671993) and its derivatives, supported by available experimental data. Gossypetin, a naturally occurring flavonoid, and its derivatives have emerged as promising candidates in oncology research due to their potential to inhibit cancer cell growth through various mechanisms. This document summarizes key findings, presents comparative data, and details experimental protocols to aid in the independent verification and further exploration of these compounds.
Comparative Analysis of Anti-Cancer Activity
Gossypetin and its glycoside form, gossypin (B190354), have demonstrated cytotoxic effects against a range of cancer cell lines. Research has shown that these compounds can induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[1][2]
A study by Kotra et al. synthesized a series of nine gossypin derivatives (SGGOS 1-9) and evaluated their in vitro cytotoxic activity against human colon carcinoma (HT-29) and human cervical cancer (HeLa) cell lines. The results indicated that the synthesized derivatives exhibited significant anti-cancer activity, in some cases greater than the parent compound, gossypin.
Table 1: Cytotoxicity of Gossypin and its Derivatives
| Compound | % Inhibition on HT-29 cells (at 100 µg/mL) | % Inhibition on HeLa cells (at 100 µg/mL) |
| Gossypin (SGGOS) | 66.91 | 68.88 |
| SGGOS 3 | 75.99 | 78.10 |
| SGGOS 4 | 68.68 | 72.60 |
| SGGOS 5 | 75.27 | 75.93 |
| SGGOS 6 | 76.70 | 88.72 |
| SGGOS 8 | 72.32 | 71.10 |
| SGGOS 9 | 71.63 | 76.92 |
Note: Higher percentage indicates greater inhibition of cancer cell growth.
Key Mechanisms of Action
Experimental evidence suggests that gossypetin and its derivatives exert their anti-cancer effects through multiple pathways:
-
Induction of Apoptosis: Gossypetin has been shown to induce programmed cell death in various cancer cells.[1] This is often mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[1]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M phase, thereby preventing cancer cell proliferation.[2]
-
Inhibition of Signaling Pathways: Gossypetin has been identified as an inhibitor of key signaling pathways that are often dysregulated in cancer, such as the MKK3/6-p38 and NF-κB pathways.[2]
Below is a diagram illustrating the proposed mechanism of gossypetin-induced apoptosis.
Caption: Proposed mechanism of gossypetin-induced apoptosis.
Experimental Protocols
To facilitate the independent verification of these findings, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the gossypetin derivatives and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
The following diagram outlines the workflow for the MTT assay.
References
Safety Operating Guide
Navigating the Safe Disposal of Gossypetin 3-sophoroside-8-glucoside in a Laboratory Setting
I. Hazard Assessment and Safety Precautions
Given the absence of a specific SDS for Gossypetin 3-sophoroside-8-glucoside, a conservative approach to handling is recommended. A safety data sheet for the related compound Gossypin (Gossypetin 8-glucoside) indicates potential hazards such as skin irritation, serious eye irritation, and possible respiratory irritation[1][2]. Therefore, it is prudent to handle this compound with the same level of caution.
Recommended Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves
-
Laboratory coat
II. Proper Disposal Procedures
The primary guideline for the disposal of this compound is to manage it as chemical waste through your institution's Environmental Health and Safety (EHS) program[3][4]. Under no circumstances should this compound be disposed of in the regular trash or down the drain.[4]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Place all solid waste containing this compound, including contaminated weighing papers, pipette tips, and gloves, into a dedicated and clearly labeled hazardous waste container[3][5]. The container should be made of a chemically compatible material, such as high-density polyethylene (B3416737) (HDPE)[3].
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous liquid waste container[3][5]. Do not mix with other waste streams unless compatibility has been confirmed to avoid dangerous reactions[3]. If a flammable solvent was used, the waste must be stored in a designated flammable liquid storage cabinet[3].
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste"[3][4].
-
The label should include the full chemical name: "this compound" and the CAS Number: 77306-93-5.
-
Also include the approximate concentration and quantity of the waste, the date of accumulation, and the name of the principal investigator or laboratory contact[4].
-
-
Storage:
-
Disposal Request:
III. Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Notify: Alert personnel in the immediate area and restrict access.
-
Wear Appropriate PPE: Before cleaning, ensure you are wearing safety goggles, gloves, and a lab coat.
-
Containment and Cleanup:
-
For solid spills, carefully sweep the material to avoid generating dust and place it into the designated hazardous waste container[4].
-
For liquid spills, use an absorbent material to contain the spill.
-
-
Decontamination: Clean the spill area with a suitable laboratory detergent and water[4].
-
Waste Disposal: All cleanup materials, including contaminated absorbent pads and gloves, must be disposed of as hazardous waste[4].
-
Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies[4].
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below provides hazard classifications for the related compound Gossypin.
| Hazard Classification | Category | GHS Code | Source |
| Skin Irritation | 2 | H315 | [1][2] |
| Eye Irritation | 2 | H319 | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Gossypetin 3-sophoroside-8-glucoside
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Gossypetin 3-sophoroside-8-glucoside. The following procedures are based on general laboratory safety principles and data for structurally related compounds.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Hazard Information:
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[1] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation[1] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation[1] |
Recommended Personal Protective Equipment (PPE):
The selection of PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound in both solid (powder) and liquid (solution) forms.
| PPE Category | Solid Form (Powder) | Liquid Form (In Solvents like DMSO, Ethanol) | Rationale |
| Hand Protection | Nitrile gloves[4] | Double-gloving with nitrile gloves is recommended[5] | To prevent skin contact and absorption.[4] Double-gloving provides extra protection, especially when handling solutions.[5] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles[4][6] | Chemical splash goggles[4] | To protect eyes from airborne particles and splashes of hazardous chemicals.[4][6] |
| Respiratory Protection | N95 respirator or higher, especially when weighing or transferring powder[5][7][8] | Work in a certified chemical fume hood | To prevent inhalation of the powder, which can cause respiratory irritation.[8] A fume hood is essential for handling volatile solvents. |
| Body Protection | Laboratory coat[8] | Chemical-resistant lab coat or gown | To protect skin and clothing from contamination.[8] |
| Foot Protection | Closed-toe shoes | Closed-toe, chemical-resistant shoes[4] | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Conduct all work with the solid compound in a well-ventilated area, preferably within a chemical fume hood or a designated powder handling enclosure to minimize inhalation risk.[9]
-
When preparing solutions, work within a certified chemical fume hood to manage solvent vapors.
2. Handling the Solid Compound:
-
Wear all recommended PPE for solid form handling.
-
Carefully weigh the required amount of the compound on a tared weigh paper or in a suitable container. Avoid creating dust.
-
Clean any spills immediately with a damp cloth or paper towel, ensuring not to generate airborne dust. Place contaminated cleaning materials in a sealed bag for disposal as chemical waste.
3. Preparing Solutions:
-
This compound is soluble in solvents such as DMSO, Pyridine, Methanol, and Ethanol.[10]
-
Add the solvent to the pre-weighed solid compound slowly to avoid splashing.
-
If sonication or heating is required to dissolve the compound, ensure the container is appropriately sealed or vented within the fume hood.
4. Storage:
-
Store the solid compound in a tightly sealed container in a cool, dry place.
-
Solutions should be stored in clearly labeled, sealed containers, compatible with the solvent used.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.[11]
1. Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, weigh papers, etc.) and any solid this compound waste should be placed in a dedicated, clearly labeled hazardous waste container.[3]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container.[3] Do not mix with other waste streams unless compatibility is confirmed.[3]
-
Sharps Waste: Any contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container.[9]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the specific contents, including the name of the chemical and the solvent used.[11]
3. Final Disposal:
-
Follow your institution's and local regulations for the disposal of hazardous chemical waste.[11][12]
-
Arrange for collection by a certified hazardous waste disposal company.[12]
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. Gossypin | C21H20O13 | CID 5281621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 8. nspcoatings.co.uk [nspcoatings.co.uk]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound | CAS:77306-93-5 | Manufacturer ChemFaces [chemfaces.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. blog.idrenvironmental.com [blog.idrenvironmental.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
